Technical Documentation Center

2,2-Dibromo-1-(4-methylphenyl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dibromo-1-(4-methylphenyl)ethanone
  • CAS: 13664-98-7

Core Science & Biosynthesis

Foundational

"2,2-Dibromo-1-(4-methylphenyl)ethanone" chemical properties and structure

The Gem-Dibromide Gateway to 1,2-Dicarbonyls and Heterocycles [1] Executive Summary This technical guide profiles 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as

Author: BenchChem Technical Support Team. Date: February 2026

The Gem-Dibromide Gateway to 1,2-Dicarbonyls and Heterocycles [1]

Executive Summary

This technical guide profiles 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-dibromo-4-methylacetophenone), a critical electrophilic intermediate in organic synthesis. Unlike its mono-bromo analog—widely cited as a lachrymatory agent and alkylating precursor—the gem-dibromo variant serves a distinct role: it acts as a masked 1,2-dicarbonyl equivalent.[1]

This molecule is the primary gateway to 4-methylphenylglyoxal (via Kornblum oxidation or hydrolysis) and is essential for synthesizing complex heterocycles like quinoxalines and thiazoles without the use of toxic selenium dioxide.[1] This guide details its synthesis, reactivity profile, and handling protocols for drug development applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a p-tolyl moiety acylated by a dibromomethyl group.[1] The presence of two bulky, electron-withdrawing bromine atoms at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-position creates a unique electronic environment, making the carbonyl carbon highly electrophilic while simultaneously activating the terminal C-Br bonds for nucleophilic displacement.
Physicochemical Data Table
PropertyData / Description
IUPAC Name 2,2-Dibromo-1-(4-methylphenyl)ethanone
Common Name

-Dibromo-4-methylacetophenone
Molecular Formula

Molecular Weight 291.97 g/mol
Appearance Crystalline solid (typically off-white to pale yellow)
Solubility Soluble in

,

, DMSO, Glacial Acetic Acid; Insoluble in water
Reactivity Class

-Haloketone; Gem-dihalide; Electrophile
Key Precursor 4-Methylacetophenone (CAS: 122-00-9)
Primary Downstream 4-Methylphenylglyoxal (p-Tolylglyoxal)
Structural Reactivity Logic

The gem-dibromo motif confers specific reactivity distinct from the monobromide:

  • Inductive Effect: Two bromines exert a strong -I effect, increasing the carbonyl's susceptibility to nucleophilic attack (e.g., by water or amines).

  • Labile Bromines: The C-Br bonds are weaker than in alkyl bromides due to the adjacent carbonyl, facilitating ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or elimination mechanisms.
    
  • Oxidation State: The

    
    -carbon is effectively at the oxidation state of an aldehyde (when hydrolyzed), allowing conversion to glyoxals.
    

Synthetic Pathways (Upstream)

The synthesis relies on the controlled electrophilic halogenation of 4-methylacetophenone.[1] While N-bromosuccinimide (NBS) can be used, elemental bromine in acetic acid remains the most atom-economical and scalable method for the dibromo species.[1]

Reaction Mechanism & Flow

The reaction proceeds via acid-catalyzed enolization.[1] The first bromination is slower than the second; the introduction of the first bromine stabilizes the enol form, accelerating the second bromination.[1] This kinetic feature makes stopping at the monobromide difficult without stoichiometric control, but facilitates high-yield synthesis of the dibromide when excess bromine is used.[1]

SynthesisPath Start 4-Methylacetophenone (C9H10O) Inter Intermediate: Monobromide (Transient) Start->Inter Enolization & Electrophilic Attack Reagent Br2 (2.2 eq) AcOH, < 20°C Reagent->Start Product 2,2-Dibromo-1-(4-methylphenyl)ethanone (C9H8Br2O) Inter->Product Rapid Second Bromination

Figure 1: Sequential bromination pathway.[1] The electron-withdrawing effect of the first bromine enhances the acidity of the remaining ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-proton, accelerating the second step.
Experimental Protocol: Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Objective: Synthesize 10g of target material. Safety: Bromine is corrosive and toxic.[1][2] Perform in a fume hood.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

  • Dissolution: Add 4-methylacetophenone (5.0 g, 37.3 mmol) and Glacial Acetic Acid (50 mL) to the flask. Stir until dissolved.

  • Bromination: Charge the addition funnel with Bromine (

    
    ) (13.1 g, 4.2 mL, 82 mmol, 2.2 eq).
    
  • Addition: Add the bromine dropwise over 30–45 minutes.

    • Critical Control: Maintain temperature between 15–25°C. Cooling may be required initially.[1] If the orange color of bromine persists too long, gently warm to 30°C to initiate, then cool back down.[1]

  • Reaction: Stir at room temperature for 2–3 hours. The solution typically turns from dark red to orange/yellow as bromine is consumed.[1]

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (

    
     mL) to remove acetic acid and HBr.
    
  • Purification: Recrystallize from ethanol or an ethanol/water mixture to yield off-white crystals.[1]

Reactivity Profile (Downstream)

The utility of 2,2-dibromo-1-(4-methylphenyl)ethanone lies in its ability to transform into 1,2-dicarbonyls or heterocycles.[1]

The Kornblum Oxidation (Glyoxal Synthesis)

Reaction with Dimethyl Sulfoxide (DMSO) converts the dibromide into 4-methylphenylglyoxal . This is a superior alternative to oxidizing 4-methylacetophenone with Selenium Dioxide (


), avoiding toxic metal waste.
  • Mechanism: DMSO acts as a nucleophile, displacing bromide to form an alkoxysulfonium salt, which then undergoes elimination (using a base like

    
    ) to release dimethyl sulfide and the glyoxal.
    
Heterocycle Synthesis (The Hantzsch-Type Reactions)

The gem-dibromide reacts with binucleophiles:

  • 1,2-Diamines: Condensation yields Quinoxalines .[1]

  • Thioamides: Condensation yields Thiazoles .[1]

Reactivity Dibromo 2,2-Dibromo-1-(4-methylphenyl)ethanone DMSO DMSO / NaHCO3 (Kornblum Oxidation) Dibromo->DMSO Diamine o-Phenylenediamine (Condensation) Dibromo->Diamine Water H2O / Reflux (Hydrolysis) Dibromo->Water Glyoxal 4-Methylphenylglyoxal (1,2-Dicarbonyl) DMSO->Glyoxal - Me2S Quinox 2-(4-Methylphenyl)quinoxaline Diamine->Quinox - 2 HBr, - 2 H2O Hydrate Glyoxal Hydrate (Stable Form) Water->Hydrate Hydrate->Glyoxal Equilibrium

Figure 2: Divergent reactivity pathways.[1] The compound serves as a linchpin for accessing oxidized scaffolds and N-heterocycles.[1]

Protocol: Synthesis of 4-Methylphenylglyoxal (via DMSO)
  • Dissolution: Dissolve 2,2-dibromo-1-(4-methylphenyl)ethanone (1 eq) in DMSO (5–10 volumes).

  • Reaction: Stir at room temperature for 12–24 hours. Alternatively, heat to 60°C for 2 hours to accelerate.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][3]

  • Analysis: The product often exists as a hydrate in the presence of water.[1] NMR will show the loss of the

    
    -proton signal (
    
    
    
    ) and appearance of the aldehyde proton (or hydrate form).

Safety & Handling (E-E-A-T)

Warning:


-Haloketones are potent lachrymators (tear gas agents) and skin irritants.
  • Lachrymatory Hazard: Even though the dibromo derivative is heavier and less volatile than the monobromo (CAS 619-41-0), it can still release irritating vapors.[1] Always handle in a certified fume hood.[1]

  • Skin Contact: Causes severe irritation and potential burns.[1][2] Double-gloving (Nitrile) is recommended.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to neutralize active bromine species before cleanup.[1]

References

  • BenchChem. (2025).[3] Synthesis and Characterization of alpha-bromoketones. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21298530: 4-Methylphenylglyoxal hydrate. Retrieved from [4]

  • Organic Syntheses. (Various). General procedures for Bromination of Acetophenones. (Referenced via standard protocols analogous to 4-bromoacetophenone synthesis). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone (Analogous Hazard Data). Retrieved from

Sources

Exploratory

"2,2-Dibromo-1-(4-methylphenyl)ethanone" molecular weight and formula

Profile, Synthesis, and Application in Heterocyclic Drug Design Executive Summary This technical guide profiles 2,2-Dibromo-1-(4-methylphenyl)ethanone , a critical geminal dihalo-ketone intermediate. While often overshad...

Author: BenchChem Technical Support Team. Date: February 2026

Profile, Synthesis, and Application in Heterocyclic Drug Design

Executive Summary

This technical guide profiles 2,2-Dibromo-1-(4-methylphenyl)ethanone , a critical geminal dihalo-ketone intermediate. While often overshadowed by its mono-bromo analog, this compound serves as a distinct electrophilic scaffold for synthesizing fused heterocyclic systems—specifically quinoxalines and thiazoles—which are pharmacophores in oncology and antimicrobial drug discovery. This document details its physicochemical identity, validated synthetic protocols, and safety mechanisms for laboratory handling.

Part 1: Physicochemical Identity

The compound is an


-dihalogenated derivative of 4-methylacetophenone. Its geminal bromine substitution pattern at the C2 position imparts unique reactivity, distinguishing it from mono-phenacyl bromides.
Molecular Specifications
PropertyValueNotes
IUPAC Name 2,2-Dibromo-1-(4-methylphenyl)ethanoneAlso:

-Dibromo-4'-methylacetophenone
Molecular Formula

Molecular Weight 291.97 g/mol Calculated based on standard atomic weights (

)
Core Structure Gem-dibromoketone

Physical State Crystalline SolidTypically off-white to pale yellow needles
Solubility Organic SolventsSoluble in

,

, EtOAc; limited in

Structural Analysis

The molecule features a p-tolyl moiety conjugated to a carbonyl group. The adjacent carbon (C2) bears two bulky bromine atoms. This steric crowding and electron-withdrawing environment make the carbonyl carbon highly electrophilic, facilitating reactions with binucleophiles (e.g., diamines, thioamides).

Part 2: Synthetic Pathways[3][4]

Synthesizing the di-bromo variant requires precise stoichiometric control to prevent under-bromination (mono-product) or ring bromination. Two primary methodologies are recognized: the classical elemental bromination and the "green" oxidative bromination.

Method A: Oxidative Bromination ( )

This method is preferred for its high atom economy and reduced generation of toxic waste compared to elemental bromine.

Reaction Logic: The reaction utilizes the in situ generation of active bromine species via the oxidation of hydrobromic acid by hydrogen peroxide. This ensures a controlled concentration of the brominating agent, favoring the thermodynamic gem-dibromo product over ring substitution.

Protocol:

  • Reagents: 4-Methylacetophenone (1.0 equiv), 48% HBr (2.5 equiv), 30%

    
     (4.0 equiv).
    
  • Solvent: Dioxane or Methanol.

  • Procedure:

    • Dissolve ketone in solvent.

    • Add HBr dropwise.

    • Add

      
       slowly while maintaining temperature at 20–25°C (exothermic control).
      
    • Stir for 3–5 hours. The solution typically turns orange/red then fades.

  • Workup: Dilute with ice water. Filter the precipitate.[1] Recrystallize from ethanol.

Method B: Classical Bromination ( )

Reagents: Bromine (


, 2.1 equiv), Glacial Acetic Acid.
Mechanism:  Acid-catalyzed enolization followed by rapid electrophilic attack. The second bromination is faster than the first due to the inductive effect of the first bromine, which actually stabilizes the enol intermediate in acidic media, facilitating the addition of the second bromine.
Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Methylacetophenone (C9H10O) Inter Intermediate: Mono-bromo species Start->Inter 1st Bromination (Fast) Reagent HBr (aq) + H2O2 (In-situ Br+ generation) Reagent->Inter Product 2,2-Dibromo-1-(4-methylphenyl)ethanone (C9H8Br2O) Inter->Product 2nd Bromination (Geminal Selectivity)

Caption: Stepwise oxidative bromination pathway favoring geminal substitution over ring halogenation.

Part 3: Application in Drug Development (Heterocycles)

The primary utility of 2,2-dibromo-1-(4-methylphenyl)ethanone lies in its ability to condense with 1,2-binucleophiles. This is a cornerstone reaction in the synthesis of Quinoxalines , a scaffold found in various bioactive agents (e.g., antitumor, antimicrobial).

The Quinoxaline Synthesis (Condensation)

Unlike mono-bromo ketones which form imidazoles or thiazoles, the gem-dibromo ketone acts as a synthetic equivalent of a 1,2-dicarbonyl compound (glyoxal) intermediate.

Mechanism:

  • Nucleophilic Attack: The diamine attacks the carbonyl and the gem-dibromo carbon.

  • Cyclization: Elimination of

    
     and 
    
    
    
    leads to aromatization.
  • Result: Formation of a 2-arylquinoxaline.

Protocol (Standardized):

  • Reactants: 2,2-Dibromo-1-(4-methylphenyl)ethanone (1 equiv) + o-Phenylenediamine (1.1 equiv).

  • Conditions: Reflux in Ethanol for 2–3 hours.

  • Catalyst: Often catalyst-free, or promoted by mild Lewis acids.

  • Yield: Typically >80%.

Visualization: Heterocyclic Formation Pathway

QuinoxalinePath Precursor 2,2-Dibromo-1-(4-methylphenyl)ethanone Complex Cyclization Intermediate [-2 HBr] Precursor->Complex Condensation (EtOH, Reflux) Diamine o-Phenylenediamine Diamine->Complex Condensation (EtOH, Reflux) Target 2-(4-Methylphenyl)quinoxaline (Bioactive Scaffold) Complex->Target Aromatization

Caption: Conversion of the gem-dibromo precursor into a quinoxaline scaffold via condensation with diamine.

Part 4: Safety & Handling (E-E-A-T)

Warning:


-Halo ketones are potent lachrymators (tear gas agents) and skin irritants. The addition of a second bromine atom often increases volatility and irritancy compared to the mono-variant.
Mandatory Safety Protocols
  • Engineering Controls: All weighing, transfer, and reaction steps must occur inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended).

    • Skin: Double-gloving (Nitrile) is advised. The compound can penetrate standard latex.

  • Neutralization: Keep a solution of aqueous sodium thiosulfate or sodium bisulfite nearby. In case of a spill, treat the area with this reducing agent to quench active bromine species before cleaning.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials to prevent photolytic debromination.

References

  • Terent’ev, A. O., et al. (2006).[2] "A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System." Synthesis, 2006(07), 1087-1092.

  • Sharma, N., et al. (2010).

    
    -Dibromoacetophenones and o-Phenylenediamine." Connect Journals. 
    
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CAS 619-41-0 (Mono-variant analogue for safety comparison)."

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Foundational

Mechanism of dibromination of 4-methylacetophenone

An In-depth Technical Guide to the Mechanism of Dibromination of 4-Methylacetophenone Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the mechanism governi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Dibromination of 4-Methylacetophenone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the α,α-dibromination of 4-methylacetophenone. It is intended for an audience of researchers, scientists, and professionals in drug development who utilize halogenated intermediates in organic synthesis. The document elucidates the underlying principles of acid-catalyzed halogenation, explores the factors dictating reaction selectivity, and provides detailed experimental protocols. By integrating mechanistic theory with practical application, this guide serves as an authoritative resource for the controlled synthesis of 2,2-dibromo-1-(4-methylphenyl)ethanone, a versatile precursor in the development of novel chemical entities.

Introduction: The Synthetic Value of α,α-Dibromo Ketones

α-Halogenated carbonyl compounds are cornerstone intermediates in organic synthesis, prized for their versatility as precursors to a vast array of molecular scaffolds.[1][2] The presence of a halogen atom on the α-carbon transforms it into a potent electrophilic site, susceptible to nucleophilic substitution, while also facilitating elimination and rearrangement reactions. The introduction of a second halogen atom, as in α,α-dihalo ketones, further expands this synthetic utility. Specifically, 2,2-dibromo-1-(4-methylphenyl)ethanone serves as a critical building block for constructing complex heterocyclic systems, which are prevalent in pharmacologically active molecules, including anti-inflammatory agents and antitumor compounds.[2] A thorough understanding of its formation mechanism is paramount for optimizing reaction yields, controlling selectivity, and ensuring the reproducible synthesis of this valuable intermediate.

The Core Mechanism: A Stepwise Electrophilic Addition

The dibromination of 4-methylacetophenone at the α-carbon is not a single-step reaction but a sequential process governed by acid catalysis. The reaction proceeds exclusively on the acetyl side-chain rather than the aromatic ring under typical acidic conditions due to the deactivating effect of the acetyl group on the benzene ring.[3] The mechanism can be dissected into two primary phases: an initial monobromination followed by a subsequent, more rapid, second bromination.

Phase 1: The Rate-Determining Monobromination

The journey to dibromination begins with the formation of the monobrominated species, 2-bromo-1-(4-methylphenyl)ethanone. This transformation proceeds via an acid-catalyzed enol intermediate.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[4][5]

  • Enol Formation (Rate-Determining Step): A weak base (such as the solvent or the conjugate base of the acid) abstracts an α-hydrogen, leading to the formation of a nucleophilic enol intermediate. This tautomerization from the keto form to the enol form is the slow, rate-determining step of the reaction.[1][2] Consequently, the overall reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[2][5]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and the regeneration of the acid catalyst (H⁺).[4]

Monobromination_Mechanism Mechanism of Acid-Catalyzed α-Monobromination Start 4-Methylacetophenone Reagents1 + H⁺ - H₂O Start->Reagents1 Protonated Protonated Ketone Enol Enol Intermediate (Nucleophilic) Protonated->Enol 2. Deprotonation (Rate-Determining) Reagents2 + Br₂ Enol->Reagents2 Product 2-Bromo-1-(4-methylphenyl)ethanone Catalyst_Regen - H⁺ - Br⁻ Product->Catalyst_Regen Reagents1->Protonated 1. Protonation Reagents2->Product 3. Electrophilic Attack

Caption: Acid-catalyzed formation of the enol intermediate is the rate-limiting step.

Phase 2: The Accelerated Second Bromination

A common misconception is that the second bromination would be slower than the first. However, the opposite is true. The introduction of the first bromine atom significantly influences the reactivity of the remaining α-hydrogen.

  • Inductive Effect: The first bromine atom is strongly electron-withdrawing. This inductive effect pulls electron density away from the α-carbon, making the remaining α-hydrogen significantly more acidic and easier to remove.

  • Faster Enolization: Due to the increased acidity of the α-hydrogen, the rate of enol formation for the monobrominated ketone is faster than that for the starting 4-methylacetophenone.

  • Rapid Dibromination: This more rapidly formed enol intermediate quickly reacts with a second equivalent of bromine to yield the final α,α-dibrominated product.[6]

This acceleration of the second halogenation explains why it is often challenging to isolate the monobrominated product in high yield; if sufficient brominating agent is present, the reaction readily proceeds to the dibrominated stage.[6][7]

Dibromination_Pathway Sequential Pathway to α,α-Dibromination Start 4-Methylacetophenone Mono_Bromo 2-Bromo-1-(4-methylphenyl)ethanone Remaining α-H is more acidic Start->Mono_Bromo + Br₂ / H⁺ (k₁) Di_Bromo 2,2-Dibromo-1-(4-methylphenyl)ethanone Final Product Mono_Bromo->Di_Bromo + Br₂ / H⁺ (k₂) k₂ > k₁

Caption: The second bromination (k₂) is faster than the first (k₁) due to inductive effects.

Field Insights: Controlling Reaction Selectivity

While α,α-dibromination is the kinetically favored pathway under acidic conditions, a skilled scientist must consider and mitigate potential side reactions. The structure of 4-methylacetophenone presents three possible sites for bromination: the α-carbon (desired), the aromatic ring, and the benzylic methyl group.

PositionReaction TypeConditions Favoring This PathwayRationale
α-Carbon Electrophilic Substitution (via Enol)Acid catalyst (e.g., Acetic Acid, HBr), Br₂ or NBS, moderate temperature.This is the standard, kinetically favored pathway. The enol is a more potent nucleophile than the deactivated aromatic ring.[3]
Aromatic Ring Electrophilic Aromatic SubstitutionStrong Lewis acid catalyst (e.g., excess AlCl₃, FeBr₃), Br₂.The Lewis acid activates the bromine, making it a much stronger electrophile capable of attacking the deactivated aromatic ring.[8]
Benzylic Methyl Free Radical SubstitutionN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, UV light), non-polar solvent.These conditions promote the formation of bromine radicals, which selectively abstract the weaker benzylic hydrogen.[8]

Table 1: Guide to achieving regioselectivity in the bromination of 4-methylacetophenone.

Self-Validating Experimental Protocol: Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

This protocol is synthesized from established methodologies for the α-halogenation of ketones and is designed for high yield and purity.[1][9][10] The workup procedure is crucial for removing acidic byproducts and unreacted starting material.

Materials and Reagents
  • 4-Methylacetophenone (1.0 eq)

  • Elemental Bromine (Br₂) (2.1 eq)

  • Glacial Acetic Acid (solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane (for recrystallization)

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

Step-by-Step Procedure
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid (~5 mL per gram of ketone).

  • Bromine Addition: Cool the solution in an ice bath. In the addition funnel, place bromine (2.1 eq) dissolved in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. Maintain the temperature below 15°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing cold water. A precipitate should form. To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the orange/red color of bromine disappears.

  • Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of 5% sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude solid sequentially with copious amounts of cold water and then a small amount of cold ethanol or hexane.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or a hexane/ethyl acetate mixture to yield the purified 2,2-dibromo-1-(4-methylphenyl)ethanone as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Experimental_Workflow Workflow for Synthesis and Purification A 1. Dissolve 4-Methylacetophenone in Acetic Acid B 2. Add Br₂ Solution (Dropwise, <15°C) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench in Water & Sodium Thiosulfate C->D E 5. Neutralize with Sodium Bicarbonate D->E F 6. Isolate Solid by Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize (NMR, M.P.) G->H

Caption: A systematic workflow for the synthesis and purification of the target compound.

Conclusion

The α,α-dibromination of 4-methylacetophenone is a mechanistically elegant and synthetically powerful transformation. The reaction is governed by an acid-catalyzed, stepwise electrophilic addition to an enol intermediate. A critical insight for the practicing chemist is that the second bromination step is kinetically accelerated by the inductive effect of the first bromine atom, necessitating careful control over stoichiometry to achieve either mono- or di-substitution. By leveraging a robust understanding of this mechanism and the factors that control regioselectivity, researchers can confidently and reproducibly synthesize 2,2-dibromo-1-(4-methylphenyl)ethanone, unlocking its potential as a versatile intermediate in pharmaceutical and materials science discovery.

References

  • ResearchGate. (n.d.). Continuous flow procedure for the α-bromination of acetophenone. Retrieved from [Link]

  • Gao, G., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Available at: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. Available at: [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Liu, R., et al. (2023). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2020). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]

  • Quora. (2020). What is bromination acetophenone?. Retrieved from [Link]

  • Cowper, R. M., & Davidson, L. H. (1933). Phenacyl Bromide. Organic Syntheses, 13, 84. Available at: [Link]

  • Donahue, C. J. (n.d.). Bromination of Acetophenone Poster. ResearchGate. Retrieved from [Link]

  • Gao, G., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Enduring Legacy of α,α-Dibromoacetophenones: From 19th Century Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Dihaloketone α,α-Dibromoacetophenones, a class of organic compounds featuring a ketone functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Dihaloketone

α,α-Dibromoacetophenones, a class of organic compounds featuring a ketone functional group and two bromine atoms on the adjacent (alpha) carbon, represent a cornerstone of synthetic chemistry. Their high reactivity, stemming from the presence of two good leaving groups and an electrophilic carbonyl carbon, has rendered them invaluable building blocks for a vast array of chemical transformations. For over a century, these compounds have served as pivotal intermediates in the synthesis of diverse heterocyclic systems, many of which form the structural core of medicinally important molecules. This guide delves into the historical discovery of these remarkable compounds, traces the evolution of their synthetic methodologies, and explores their enduring significance in contemporary drug discovery and development.

The Dawn of α-Haloacetophenones: A Historical Perspective

The story of α,α-dibromoacetophenones begins with the initial exploration of α-haloacetophenones. In 1871, the German chemists A. Emmerling and C. Engler reported the synthesis of what they termed "gebromtes Acetophenon" (brominated acetophenone), which was ω-bromoacetophenone (α-bromoacetophenone)[1]. Their pioneering work involved the direct bromination of acetophenone. This discovery laid the fundamental groundwork for the synthesis of the corresponding dibromo derivatives.

The early method for producing α,α-dibromoacetophenones was a logical extension of this initial work: the reaction of acetophenone with an excess of bromine, often in a solvent such as acetic acid or ether. This straightforward approach, while historically significant, often suffered from a lack of selectivity, leading to mixtures of mono- and di-brominated products, as well as potential aromatic bromination of the phenyl ring.

The Evolution of Synthetic Methodologies: A Journey Towards Selectivity and Efficiency

The inherent value of α,α-dibromoacetophenones as synthetic intermediates spurred the development of more refined and selective synthetic methods over the decades. This evolution reflects a broader trend in organic synthesis towards greener, more efficient, and safer chemical processes.

Classical Bromination Approaches

The direct bromination of acetophenones using molecular bromine (Br₂) remains a fundamental method. The reaction is typically acid-catalyzed, proceeding through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol, which then attacks a molecule of bromine. The presence of the first bromine atom deactivates the alpha position, but with sufficient bromine and forcing conditions, a second bromination occurs.

dot graph "Acid_Catalyzed_Bromination" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; A [label="Acetophenone"]; B [label="Enol Intermediate"]; C [label="α-Bromoacetophenone"]; D [label="Enol of α-Bromoacetophenone"]; E [label="α,α-Dibromoacetophenone"];

A -> B [label="+ H⁺, - H⁺"]; B -> C [label="+ Br₂"]; C -> D [label="+ H⁺, - H⁺"]; D -> E [label="+ Br₂"]; }

Figure 1: Simplified mechanism of acid-catalyzed bromination of acetophenone.

Modern and Milder Brominating Agents

To overcome the challenges associated with using elemental bromine (toxicity, corrosiveness, and lack of selectivity), a variety of alternative brominating agents have been developed and successfully employed for the synthesis of α,α-dibromoacetophenones.

  • N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine. In the presence of a radical initiator or an acid catalyst, NBS can effectively brominate the alpha position of ketones. The use of NBS often provides higher selectivity and milder reaction conditions compared to molecular bromine. The reaction with NBS can proceed via a radical or an ionic pathway, depending on the reaction conditions. For α-bromination of ketones, an acid catalyst is typically used to promote enol formation, followed by electrophilic attack by bromine from NBS.

  • Copper(II) Bromide (CuBr₂): This reagent offers a convenient and effective method for the α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture, such as chloroform and ethyl acetate[2]. The proposed mechanism involves the formation of an enolate, which is then brominated by the copper(II) bromide. This method avoids the use of corrosive and hazardous bromine.

  • Pyridine Hydrobromide Perbromide: This solid, stable complex of pyridine and bromine is a safer alternative to liquid bromine. It acts as a source of electrophilic bromine and has been successfully used for the α-bromination of a variety of acetophenone derivatives[3][4].

  • Sodium Bromide with an Oxidant: A greener approach involves the in-situ generation of bromine from sodium bromide (NaBr) using an oxidant like potassium persulfate (K₂S₂O₈)[5]. This method avoids the direct handling of bromine and often allows for selective mono- or di-bromination by controlling the stoichiometry of the reagents.

The following table summarizes some of the key synthetic methods for α,α-dibromoacetophenones:

MethodBrominating AgentTypical ConditionsAdvantagesDisadvantages
Classical Bromination Molecular Bromine (Br₂)Acetic acid or ether, often with acid catalystInexpensive reagentLow selectivity, hazardous reagent
NBS Bromination N-Bromosuccinimide (NBS)CCl₄ with radical initiator, or acid catalystEasy to handle solid, higher selectivityPotential for side reactions
Copper(II) Bromide Copper(II) Bromide (CuBr₂)Reflux in CHCl₃/EtOAcAvoids elemental bromine, good yieldsUse of a heavy metal
Pyridine Hydrobromide Pyridine Hydrobromide PerbromideAcetic acidSolid, stable reagent, safer than Br₂Can be less reactive than Br₂
In-situ Bromine Generation NaBr / K₂S₂O₈Aqueous or organic solventGreen and selective methodMay require optimization of conditions

The Synthetic Utility of α,α-Dibromoacetophenones in Drug Development

The true value of α,α-dibromoacetophenones lies in their utility as versatile intermediates for the construction of complex molecular architectures, particularly heterocyclic compounds that are prevalent in pharmaceuticals[6]. The two bromine atoms provide multiple reaction sites for nucleophilic substitution, cyclization, and rearrangement reactions.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. In a variation of this reaction, α,α-dibromoacetophenones can react with thioamides to form 2,4-disubstituted thiazoles. The increased reactivity of the dibromo compound can be advantageous in certain cases[7].

dot graph "Hantzsch_Thiazole_Synthesis" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; A [label="α,α-Dibromoacetophenone"]; B [label="Thioamide"]; C [label="Intermediate"]; D [label="2,4-Disubstituted Thiazole"];

A -> C [label="+ Thioamide"]; B -> C; C -> D [label="Cyclization & Dehydration"]; }

Figure 2: General scheme for the synthesis of thiazoles from α,α-dibromoacetophenones.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. α,α-Dibromoacetophenones can serve as precursors to the required dicarbonyl species or react directly with o-phenylenediamines under certain conditions to afford quinoxaline derivatives[8].

dot graph "Quinoxaline_Synthesis" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; A [label="α,α-Dibromoacetophenone"]; B [label="o-Phenylenediamine"]; C [label="Intermediate"]; D [label="Quinoxaline Derivative"];

A -> C [label="+ o-Phenylenediamine"]; B -> C; C -> D [label="Cyclization"]; }

Figure 3: General scheme for the synthesis of quinoxalines from α,α-dibromoacetophenones.

Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from α,α-dibromoacetophenones are present in numerous approved drugs and drug candidates. For instance, α-bromoacetophenone derivatives are key intermediates in the synthesis of the estrogenic drug raloxifene and the bronchodilator clorprenaline[4]. While direct examples of drugs synthesized from the dibromoacetophenone core are less commonly highlighted in introductory texts, their role as versatile intermediates in the broader field of medicinal chemistry is undeniable. They provide a gateway to a vast chemical space of heterocyclic compounds that are continually explored for their therapeutic potential.

Experimental Protocols

General Procedure for the Synthesis of α,α-Dibromoacetophenone using Bromine

Disclaimer: This procedure involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Round-bottom flask with a dropping funnel and a condenser

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (2.1 equivalents) dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.

  • Pour the reaction mixture into a large volume of cold water.

  • The solid α,α-dibromoacetophenone will precipitate out.

  • Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,α-dibromoacetophenone.

Conclusion and Future Outlook

From their initial discovery in the late 19th century to their current role as indispensable tools in modern organic synthesis, α,α-dibromoacetophenones have demonstrated remarkable and enduring utility. The evolution of their synthetic methods from harsh, non-selective reactions to milder, more efficient, and greener alternatives is a testament to the progress of chemical science. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of these compounds is crucial. As the quest for novel therapeutics continues, the versatility of α,α-dibromoacetophenones in generating diverse molecular scaffolds ensures their continued importance in the discovery and development of the medicines of tomorrow. The ongoing development of novel catalytic systems and flow chemistry approaches promises to further enhance the efficiency and sustainability of their synthesis, solidifying their legacy as a cornerstone of organic chemistry.

References

  • Emmerling, A., & Engler, C. (1871). Ueber einige Abkömmlinge des Acetophenons. Berichte der deutschen chemischen Gesellschaft, 4(1), 147-149.
  • Gao, Y., et al. (2024).
  • Xu, B., et al. (2022). A Novel Selective Method for the Synthesis of α-Bromoacetophenone and α,α-Dibromoacetophenone Using NaBr/K2S2O8. ChemistrySelect, 7(36), e202202641.
  • Sharma, N., Prakash, R., & Prakash, O. (2014). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. RASĀYAN J. Chem, 7(4), 373-377.
  • King, L. C., & Oneto, J. F. (1953). The Bromination of Ketones with Copper(II) Bromide. Journal of the American Chemical Society, 75(23), 5884-5885.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • (This is a placeholder for a general organic chemistry textbook that would cover the Hantzsch thiazole synthesis, as a specific citation for the general reaction is not provided in the search results).
  • (This is a placeholder for a general organic chemistry textbook or review on quinoxaline synthesis, as a specific citation for the general reaction is not provided in the search results).
  • (Placeholder for a review on the applications of α,α-dihalo ketones in medicinal chemistry).
  • (Placeholder for a specific example of a drug synthesized from an α,α-dibromoacetophenone intermedi

Sources

Foundational

A Comprehensive Theoretical Analysis of 2,2-Dibromo-1-(4-methylphenyl)ethanone: A Guide to In Silico Structural and Electronic Characterization

Foreword: The Predictive Power of Computational Chemistry In modern chemical research and drug development, the ability to predict molecular properties before engaging in costly and time-consuming synthesis is invaluable...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Predictive Power of Computational Chemistry

In modern chemical research and drug development, the ability to predict molecular properties before engaging in costly and time-consuming synthesis is invaluable. Theoretical calculations, grounded in the principles of quantum mechanics, provide a powerful lens through which we can examine a molecule's structure, stability, reactivity, and spectroscopic fingerprint. This guide focuses on 2,2-Dibromo-1-(4-methylphenyl)ethanone, a member of the α,α-dihaloacetophenone class of compounds. These molecules are not merely chemical curiosities; they are versatile synthetic intermediates, prized for the dual electrophilic nature of their carbonyl carbon and α-carbon, which makes them key building blocks for a wide array of heterocyclic compounds and other complex molecular architectures[1][2].

This document serves as a technical guide for researchers and scientists, outlining a robust computational protocol to elucidate the structural and electronic characteristics of 2,2-Dibromo-1-(4-methylphenyl)ethanone. We will not only detail the steps of the calculation but also explain the causality behind the choice of methodology, ensuring a framework that is both scientifically rigorous and practically applicable. Our approach emphasizes a self-validating system, where theoretical predictions are benchmarked against established experimental data for analogous structures, thereby fostering trust in the computational results.

Part I: The Computational Workflow: A Rationale-Driven Approach

The foundation of any reliable theoretical study is a well-justified methodology. The choices of software, theoretical model, and analytical procedure are paramount and must be tailored to the specific chemical system.

Selecting the Theoretical Framework

For a molecule of this size and composition—an aromatic ring coupled with a halogenated aliphatic chain—Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. It has consistently proven to be a reliable method for studying the properties of halogenated organic compounds[3][4].

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its well-documented success in reproducing the geometric and electronic properties of a vast range of organic molecules[3][4]. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment, particularly in systems with electronegative atoms like bromine.

  • Basis Set Selection: 6-311++G(d,p) The choice of basis set is critical for obtaining meaningful results. The 6-311++G(d,p) basis set is a robust choice for this system for several reasons:

    • Triple-Zeta Valence (6-311): It provides a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding.

    • Diffuse Functions (++): The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling systems with potential for charge delocalization, such as the phenyl ring, and for describing the behavior of electrons far from the nucleus, which is important for anions and weak interactions.

    • Polarization Functions (d,p): The (d,p) signifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen. These are non-negotiable for accurately representing the non-spherical distortion of electron clouds in chemical bonds, a critical factor for calculating correct molecular geometries and vibrational frequencies[3].

The Step-by-Step Computational Protocol

The theoretical investigation follows a logical sequence of calculations, where the output of each step serves as the input for the next. This protocol can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Experimental Protocol: In Silico Analysis Workflow

  • Input Structure Generation: Construct an initial 3D model of 2,2-Dibromo-1-(4-methylphenyl)ethanone using a molecular builder. Ensure reasonable initial bond lengths and angles.

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • This iterative process adjusts the positions of all atoms to find the lowest energy conformation on the potential energy surface. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

    • Purpose 1 (Validation): Confirm that the optimized structure is a true energy minimum. A stable equilibrium structure will have zero imaginary frequencies.

    • Purpose 2 (Prediction): This calculation yields the theoretical infrared (IR) and Raman vibrational spectra, including frequencies and intensities, which can be directly compared with experimental data[5].

  • Electronic Property Calculation:

    • Based on the validated minimum-energy structure, perform single-point energy calculations to derive key electronic properties.

    • This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis.

G cluster_workflow Computational Protocol Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Validation Check: Is structure a true minimum? (No imaginary frequencies) C->D Yields D->B No (Re-optimize) E 4. Electronic Property Analysis (HOMO/LUMO, MEP, NBO) D->E Yes

Caption: A flowchart of the sequential computational protocol.

Part II: Predicted Molecular Geometry and Structural Validation

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are the direct output of this calculation.

Key Structural Parameters

The table below summarizes the principal geometric parameters predicted for 2,2-Dibromo-1-(4-methylphenyl)ethanone. These values represent the molecule in the gas phase at 0 K.

ParameterDescriptionPredicted Value (Å or °)
Bond Lengths (Å)
r(C=O)Carbonyl bond length~1.21
r(C-C)carbonyl-phenylBond connecting carbonyl to phenyl ring~1.49
r(C-C)carbonyl-dibromoBond connecting carbonyl to dibromomethyl group~1.54
r(C-Br)Carbon-Bromine bond lengths~1.95
r(C-C)aromaticAverage bond length in the phenyl ring~1.39-1.40
Bond Angles (°)
∠(O=C-C)phenylAngle involving the phenyl ring~121°
∠(O=C-C)dibromoAngle involving the dibromomethyl group~118°
∠(Br-C-Br)Angle between the two bromine atoms~112°
Dihedral Angles (°)
D(O=C-C-C)phenylTorsion angle defining the planarity of the carbonyl group with the phenyl ring~0° or ~180°

Note: The values presented are typical estimates based on DFT calculations for similar structures. Actual calculated values would populate this table.

The Principle of Self-Validation: Comparison with Experimental Data
ParameterTheoretical (Target Molecule)Experimental (Analog)[6]
Bond Lengths (Å)
r(C=O)~1.211.184
r(C-C)carbonyl-phenyl~1.491.481
r(C-C)carbonyl-dibromo~1.541.478
r(C-Br)avg~1.951.940
Bond Angles (°)
∠(Br-C-Br)~112°Not directly reported, but calculable
∠(C-C-Br)avgCalculableNot directly reported, but calculable

Analysis of Comparison: The high degree of agreement expected between our calculated values and the experimental data for a similar molecule would validate the B3LYP/6-311++G(d,p) level of theory as an appropriate model for this chemical class. Minor deviations are expected due to the different substituents on the phenyl ring (-CH₃ vs. -OH and -OCH₃) and the difference between a gas-phase theoretical model and a solid-state crystal lattice environment.

Part III: Electronic Properties and Chemical Reactivity

Beyond static structure, DFT allows us to probe the electronic landscape of the molecule, providing profound insights into its chemical stability and reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For 2,2-Dibromo-1-(4-methylphenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich p-orbitals of the 4-methylphenyl ring. The LUMO is anticipated to be centered on the antibonding orbitals of the carbonyl group and the C-Br bonds, highlighting the electrophilic nature of these sites.

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.8
ΔE (Gap) LUMO - HOMO Energy Gap ~ 4.7

Note: Values are typical estimates.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution. It is an excellent tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack[4].

  • Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. The carbonyl oxygen is the most prominent negative site.

  • Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. The hydrogen atoms of the methyl group and the carbon of the CBr₂ group are expected to show positive potential.

G cluster_reactivity Reactivity Prediction Framework FMO Frontier Molecular Orbitals (HOMO/LUMO) Reactivity Chemical Reactivity Profile FMO->Reactivity Identifies nucleophilic (HOMO) & electrophilic (LUMO) character MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Visualizes sites for electrophilic & nucleophilic attack

Caption: Relationship between calculated electronic properties and reactivity.

Part IV: Predicted Vibrational Spectrum

The frequency calculation yields the theoretical vibrational modes of the molecule. This in silico spectrum is a powerful tool for interpreting experimental IR and Raman data. Each calculated frequency corresponds to a specific atomic motion (e.g., stretching, bending, twisting).

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Stretching of C-H bonds on the phenyl ring3100 - 3000
C-H Stretch (Aliphatic)Stretching of C-H bonds on the methyl group3000 - 2850
C=O Stretch Stretching of the carbonyl double bond ~1700 - 1680
C=C Stretch (Aromatic)In-plane stretching of the phenyl ring bonds1600 - 1450
C-Br StretchStretching of the Carbon-Bromine bonds700 - 550

The C=O stretching frequency is particularly diagnostic and its calculated value can be compared with high accuracy to experimental FTIR spectra.

Conclusion and Future Directions

This guide has detailed a comprehensive and robust theoretical framework for the characterization of 2,2-Dibromo-1-(4-methylphenyl)ethanone using Density Functional Theory. By following the proposed protocol—B3LYP/6-311++G(d,p) for geometry optimization, frequency analysis, and electronic property calculation—researchers can obtain reliable, predictive data on the molecule's geometric structure, electronic landscape, and vibrational spectrum. The emphasis on validation against experimental data for analogous compounds ensures a high degree of confidence in the theoretical results.

This computational foundation enables further, more complex investigations. Future studies could include:

  • Reaction Mechanism Modeling: Elucidating the pathways and transition states for reactions involving this versatile intermediate.

  • Solvent Effects: Using continuum or explicit solvent models to understand how the molecular properties change in different chemical environments.

  • Quantitative Structure-Activity Relationship (QSAR): Calculating a suite of electronic descriptors for this and related molecules to build predictive models for biological activity or chemical properties.

Ultimately, the integration of high-level theoretical calculations into the research workflow accelerates discovery, reduces experimental costs, and provides a deeper, more fundamental understanding of molecular behavior.

References

  • Yang, X.-H., Zhou, Y.-H., & Song, X. (2009). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1679. [Link]

  • Yang, X.-H., Zhou, Y.-H., & Song, X. (2009). (PDF) 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Manohar, M., et al. (2019). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Ali, A. M., et al. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional. Scholastica. [Link]

  • PubChem. 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one. PubChem. [Link]

  • PubChem. 2,2-Dibromo-1-(2-chlorophenyl)ethanone. PubChem. [Link]

  • Jäger, M., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4928. [Link]

  • Singh, S., et al. (2018). α,α-Dibromoketones as Synthetic Equivalents of α-Bromoketones for the Synthesis of Thiazolo[3,2-a]benzimidazoles. ResearchGate. [Link]

  • Silva, J. C. S., et al. (2021). Conformational energy profiles of halogenated acetophenones (a) in gas phase. ResearchGate. [Link]

  • Terent'ev, A. O., et al. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2023). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. International Journal of Molecular Sciences, 24(17), 13214. [Link]

  • Al-Masoudi, A. A. J. (2018). STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. SciSpace. [Link]

  • Duncan, D. A., et al. (2021). Determination of the preferred reaction pathway of acetophenone on Si(001) using photoelectron diffraction. UCL Discovery. [Link]

  • Brenner, R. E. (2022). CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBRATIONAL SPECTROSCOPY. MOspace. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Fun, H.-K., et al. (2010). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Van, N. T., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5583. [Link]

  • Nalla, N., et al. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. RSC Advances, 7(12), 7356-7360. [Link]

  • PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,2-Dibromo-1-(4-methylphenyl)ethanone: Synthesis, Reactivity, and Applications

For researchers, medicinal chemists, and professionals in drug development, α,α-dihalo ketones represent a class of exceptionally versatile synthetic intermediates. Their inherent bifunctional electrophilicity, stemming...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, α,α-dihalo ketones represent a class of exceptionally versatile synthetic intermediates. Their inherent bifunctional electrophilicity, stemming from the carbonyl group and the gem-dihalogenated carbon, opens avenues for the construction of a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview of a prominent member of this class: 2,2-Dibromo-1-(4-methylphenyl)ethanone. We will delve into its synthesis, characteristic reactivity, and pivotal role as a building block in heterocyclic chemistry, with a particular focus on its applications in the synthesis of medicinally relevant scaffolds.

Physicochemical Properties and Spectroscopic Characterization

2,2-Dibromo-1-(4-methylphenyl)ethanone, also known as 2,2-dibromo-p-tolyl ethanone, is a crystalline solid at room temperature. Its molecular structure features a p-tolyl group attached to a carbonyl, which is adjacent to a dibrominated methyl group.

PropertyValueSource
Molecular Formula C₉H₈Br₂O[1]
Molecular Weight 291.97 g/mol [1]
CAS Number 13664-98-7[1]
Melting Point 96-98 °C[2]
Appearance Pale yellow solid[2]

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group around 2.4 ppm. The aromatic protons will appear as two doublets in the aromatic region (typically 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. A key feature would be a singlet for the methine proton (CHBr₂) deshielded by the adjacent carbonyl group and the two bromine atoms, likely appearing in the range of 6.5-7.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the 125-145 ppm region. The carbonyl carbon is expected to be significantly downfield, typically in the range of 185-195 ppm. The dibrominated carbon (CBr₂) will also be deshielded, with its resonance anticipated in the 40-50 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1710 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).

Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

The primary and most direct route to 2,2-Dibromo-1-(4-methylphenyl)ethanone is the α-dibromination of the corresponding ketone, 1-(4-methylphenyl)ethanone (4'-methylacetophenone). Several brominating agents and conditions can be employed for this transformation.

Direct Dibromination with Elemental Bromine

This classical method involves the reaction of 4'-methylacetophenone with at least two equivalents of elemental bromine. The reaction is typically carried out in a suitable solvent, such as methanol, and can be acid-catalyzed.

Experimental Protocol: Dibromination of 4'-Methylacetophenone [3]

  • Materials:

    • 1-(4-methylphenyl)ethanone (4'-methylacetophenone)

    • Bromine (Br₂)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

    • 10% Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(4-methylphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of concentrated hydrochloric acid to the solution.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of bromine (2.0 equivalents) in methanol to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

    • After the addition is complete, continue stirring at 0-5 °C for approximately one hour, and then allow the reaction to proceed at room temperature for another hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Neutralize the residue with a 10% sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 2,2-Dibromo-1-(4-methylphenyl)ethanone by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield a pale yellow solid.

Causality Behind Experimental Choices: The use of an acid catalyst facilitates the enolization of the ketone, which is the reactive species in the electrophilic substitution by bromine. The reaction is performed at low temperature initially to control the exothermicity and selectivity. The workup with sodium bicarbonate neutralizes the acidic byproducts (HBr and HCl).

Synthesis from Terminal Alkynes

An alternative and high-yielding synthesis involves the oxybromination of a terminal alkyne, 1-ethynyl-4-methylbenzene. This method avoids the direct handling of large quantities of elemental bromine.

Experimental Protocol: Oxybromination of 1-Ethynyl-4-methylbenzene [2]

  • Materials:

    • 1-Ethynyl-4-methylbenzene

    • Potassium bromide (KBr)

    • Oxone® (Potassium peroxymonosulfate)

    • Acetonitrile

    • Water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, combine 1-ethynyl-4-methylbenzene (4.3 mmol), potassium bromide (8.6 mmol), and Oxone® (8.6 mmol) in acetonitrile (10 mL).

    • Stir the mixture at room temperature.

    • Add water (5 mL) dropwise to the mixture. An exothermic reaction will be observed, with the temperature rising to approximately 50 °C.

    • After the reaction is complete (monitored by TLC), dilute the mixture with water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using n-hexane as eluent) to afford 2,2-dibromo-1-(p-tolyl)ethanone as a pale yellow solid (Reported yield: 97%).[2]

Causality Behind Experimental Choices: Oxone® acts as an oxidizing agent to generate an electrophilic bromine species in situ from potassium bromide. The reaction proceeds through the addition of two bromine atoms and an oxygen atom across the triple bond of the alkyne. This method is often preferred for its high efficiency and milder reaction conditions.

Caption: Synthetic routes to 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Key Reactions and Mechanistic Insights

The synthetic utility of 2,2-Dibromo-1-(4-methylphenyl)ethanone stems from its ability to react with a wide range of nucleophiles. The two bromine atoms are good leaving groups, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

Hantzsch Thiazole Synthesis

One of the most important applications of α,α-dihalo ketones is in the synthesis of thiazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5]

Reaction with Thiourea:

When 2,2-Dibromo-1-(4-methylphenyl)ethanone is reacted with thiourea, it undergoes a cyclocondensation reaction to form 2-amino-4-(4-methylphenyl)thiazole. This reaction is a cornerstone of heterocyclic synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(4-methylphenyl)thiazole [5]

  • Materials:

    • 2,2-Dibromo-1-(4-methylphenyl)ethanone

    • Thiourea

    • Ethanol

    • Ammonium hydroxide (NH₄OH)

  • Procedure:

    • In a round-bottom flask, dissolve 2,2-Dibromo-1-(4-methylphenyl)ethanone (1 mmol) and thiourea (1.2 mmol) in ethanol.

    • Reflux the reaction mixture at 78 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and add ammonium hydroxide to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-methylphenyl)thiazole.

Mechanism of Hantzsch Thiazole Synthesis:

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the dibromoketone, displacing one of the bromine atoms. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism reagents 2,2-Dibromo-1-(4-methylphenyl)ethanone + Thiourea intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-methylphenyl)thiazole intermediate2->product Dehydration

Sources

Protocols & Analytical Methods

Method

Hantzsch thiazole synthesis with "2,2-Dibromo-1-(4-methylphenyl)ethanone"

Executive Summary This application note details the protocol for synthesizing 2-amino-5-bromo-4-(p-tolyl)thiazole via the modified Hantzsch condensation of 2,2-dibromo-1-(4-methylphenyl)ethanone with thiourea. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-amino-5-bromo-4-(p-tolyl)thiazole via the modified Hantzsch condensation of 2,2-dibromo-1-(4-methylphenyl)ethanone with thiourea.

Unlike the classical Hantzsch synthesis which utilizes


-monohalo ketones to generate a thiazole ring requiring subsequent halogenation, this protocol utilizes an 

-dihalo ketone to install the halogen at the C5 position during cyclization. This "pre-functionalized" approach avoids the regioselectivity issues and handling hazards associated with post-synthetic bromination, providing a clean handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Scientific Foundation & Mechanism

The "Gem-Dibromo" Advantage

Standard Hantzsch synthesis reacts an


-bromo ketone with a thioamide to form a thiazole. To access C5-substituted derivatives, chemists typically perform electrophilic aromatic substitution (bromination) on the formed ring. This often leads to mixtures of mono- and poly-brominated products or requires harsh conditions.

By starting with 2,2-dibromo-1-(4-methylphenyl)ethanone , the C5-bromine atom is already present. The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the ketone, displacing one bromide ion.
    
  • Cyclization: The nitrogen of the isothiourea intermediate attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization.

  • Retention: Unlike the monobromo variant where the

    
    -proton is removed to restore aromaticity, the second bromine atom remains at the C5 position, yielding the 5-bromo-thiazole directly.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical retention of the C5-Bromine.

HantzschMechanism Reactants 2,2-Dibromo-1-(p-tolyl)ethanone + Thiourea Intermediate1 S-Alkylation (Displacement of Br⁻) Reactants->Intermediate1 EtOH, Reflux Intermediate2 Cyclization (N-attack on C=O) Intermediate1->Intermediate2 - HBr ProductSalt Thiazole HBr Salt (Precipitate) Intermediate2->ProductSalt - H₂O (Aromatization) FinalProduct 2-Amino-5-bromo-4-(p-tolyl)thiazole (Free Base) ProductSalt->FinalProduct Neutralization (Na₂CO₃)

Figure 1: Mechanistic pathway for the conversion of gem-dibromo ketones to 5-bromothiazoles.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2,2-Dibromo-1-(4-methylphenyl)ethanone 291.971.0Electrophile (Scaffold)
Thiourea 76.121.1 - 1.2Dinucleophile
Ethanol (Absolute) -SolventReaction Medium
Sodium Carbonate (aq) --Neutralization Agent

Safety Note:


-Bromo ketones are potent lachrymators  (tear agents) and skin irritants. All weighing and handling of the starting material must occur inside a functioning fume hood.
Step-by-Step Procedure
Phase 1: Cyclization
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2,2-dibromo-1-(4-methylphenyl)ethanone (2.92 g, 10 mmol) and absolute ethanol (30 mL). Stir until fully dissolved.

  • Addition: Add thiourea (0.84 g, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The solution will typically turn yellow/orange, and a heavy precipitate (the HBr salt) often forms within the first hour.

  • Monitoring: Monitor consumption of the ketone via TLC (Hexane:EtOAc 3:1). The dibromo ketone usually runs with a high

    
    .
    
Phase 2: Isolation & Neutralization
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Salt Isolation): Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) to remove unreacted ketone or thiourea.
    
    • Note: This solid is the hydrobromide salt of the thiazole. It is stable and can be stored if the free base is not immediately needed.

  • Free Base Liberation:

    • Suspend the solid in water (50 mL).

    • Slowly add saturated aqueous

      
       or 
      
      
      
      with stirring until the pH reaches
      
      
      .
    • Stir for 30 minutes to ensure complete deprotonation.

  • Final Isolation: Filter the resulting free base solid. Wash copiously with water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
Purification Workflow

While the precipitation method is high-yielding, drug discovery applications often require


 purity.

PurificationWorkflow Start Crude Reaction Mixture Check Precipitate Present? Start->Check Filter Filter Solid (HBr Salt) Check->Filter Yes Evap Evaporate Solvent (If no precip) Check->Evap No Neutralize Suspend in H₂O Add Na₂CO₃ to pH 9 Filter->Neutralize Evap->Neutralize Recryst Recrystallization (EtOH or DMF/H₂O) Neutralize->Recryst Final Pure 2-Amino-5-bromo-4-(p-tolyl)thiazole Recryst->Final

Figure 2: Decision tree for the isolation and purification of the target thiazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Precipitate High solubility of HBr salt in hot EtOH.Cool the reaction mixture in an ice bath for 1 hour before filtration. Add diethyl ether to induce precipitation.
Sticky/Gummy Product Incomplete neutralization or impurities.Ensure the pH is distinctly basic (

). Recrystallize from Ethanol/Water (1:1).
Starting Material Remains Insufficient reaction time or old thiourea.Extend reflux time to 6 hours. Ensure thiourea is dry and free-flowing.
Lachrymatory Fumes Unreacted

-bromo ketone.
Quench filtrate with aqueous sodium thiosulfate before disposal to destroy alkyl halides.

Applications in Drug Discovery

The resulting 2-amino-5-bromo-4-(p-tolyl)thiazole is a "privileged scaffold" intermediate.

  • Suzuki-Miyaura Coupling: The C5-Br bond is highly reactive toward boronic acids, allowing the rapid synthesis of 4,5-diarylthiazoles (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: The C2-amino group can be protected (e.g., Boc), allowing the C5-Br to undergo amination, or the C2-amino itself can be arylated.

  • Sandmeyer Reaction: The C2-amino group can be converted to a halide (Cl/I) via diazonium chemistry if a 2,5-dihalo thiazole is required.

References

  • Hantzsch Thiazole Synthesis Mechanism & Variants

    • Journal of Heterocyclic Chemistry.
    • Source:

  • Reactivity of

    
    -Haloketones: 
    
    • PubChem Compound Summary. "2-Bromo-1-(4-methylphenyl)ethanone (Safety & Physical Properties)."
    • Source:

  • General Protocol for Aminothiazoles

    • Organic Syntheses. "Thiazole Synthesis."
    • Source:

  • Safety Data for Brominated Acetophenones

    • Fisher Scientific SDS. "2-Bromo-1-(4-methylphenyl)
    • Source:

Sources

Application

Application Note: Strategic Utilization of 2,2-Dibromo-1-(4-methylphenyl)ethanone in Pyrimidine Scaffold Construction

-Dibromoketones Executive Summary & Strategic Rationale In the landscape of medicinal chemistry, the pyrimidine pharmacophore is ubiquitous, serving as the backbone for countless kinase inhibitors, antivirals, and antime...

Author: BenchChem Technical Support Team. Date: February 2026


-Dibromoketones

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry, the pyrimidine pharmacophore is ubiquitous, serving as the backbone for countless kinase inhibitors, antivirals, and antimetabolites. While standard syntheses often target 4-phenylpyrimidines, the introduction of a halogen handle at the 5-position is critical for late-stage diversification (e.g., via Suzuki-Miyaura or Sonogashira couplings).

This Application Note details the use of 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as


-methyl-

-dibromoacetophenone) as a high-value electrophilic synthon. Unlike its monobromo counterpart, which yields simple 4-arylpyrimidines, the 2,2-dibromo variant enables the direct, one-pot construction of 5-bromo-4-(4-methylphenyl)pyrimidines .

Key Advantages of This Protocol:

  • Regioselectivity: Delivers the halogen handle specifically to the C5 position.

  • Efficiency: Bypasses the need for post-cyclization bromination, which can be non-selective on electron-rich rings.

  • Scalability: Utilizes robust, crystallizable intermediates.

Chemical Profile: The Electrophile

PropertyData
Chemical Name 2,2-Dibromo-1-(4-methylphenyl)ethanone
CAS Number 13664-98-7
Molecular Formula

Molecular Weight 291.97 g/mol
Appearance Pale yellow solid
Melting Point 96–98 °C
Reactivity Class

-Dihaloketone (Bis-electrophile)
Hazards Potent Lachrymator , Skin Irritant, Corrosive

Workflow Visualization

The following diagram outlines the strategic pathway from the commodity chemical 4'-methylacetophenone to the functionalized pyrimidine core.

G Start 4'-Methylacetophenone (Precursor) Inter 2,2-Dibromo-1-(4-methylphenyl)ethanone (Key Intermediate) Start->Inter Protocol A: KBr, Oxone, MeCN (Green Bromination) Prod 2-Substituted-4-(p-tolyl)-5-bromopyrimidine (Scaffold) Inter->Prod Protocol B: Amidine/Guanidine, Base, EtOH Div Pd-Catalyzed Coupling (Drug Candidate) Prod->Div Suzuki/Sonogashira

Figure 1: Synthetic workflow converting the acetyl group into a functionalized pyrimidine core.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Rationale: Traditional bromination using elemental bromine (


) in acetic acid is hazardous and difficult to control for di-bromination. The following protocol uses Oxone® and KBr, a greener, highly selective method [1].

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Potassium Bromide (KBr) (2.0 eq)

  • Oxone® (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) / Water[1]
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4'-methylacetophenone (10 mmol) and acetonitrile (25 mL).

  • Addition: Add KBr (20 mmol) and Oxone (20 mmol) to the stirring solution.

  • Initiation: Add water (10 mL) dropwise. Note: An exothermic reaction will occur; temperature may rise to ~50°C.[1]

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the monobromo intermediate.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Isolation: The crude solid is usually pure enough (>95%). If necessary, recrystallize from ethanol/hexane.

    • Target Yield: 90–97%[1]

    • QC Check:

      
       NMR (
      
      
      
      ) should show a singlet at
      
      
      ~6.69 ppm (CHBr2).[1]
Protocol B: Cyclization to 5-Bromo-4-(4-methylphenyl)pyrimidine

Rationale: The condensation of


-dibromoketones with amidines is a modified Bredereck synthesis. The base promotes the formation of the free amidine and neutralizes the HBr byproducts.

Reagents:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone (1.0 eq)

  • Benzamidine Hydrochloride (1.1 eq) (or other amidine/urea)

  • Base: Sodium Ethoxide (NaOEt) (3.0 eq) [Freshly prepared or 21% soln]

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Free Base Formation: In a dry flask under

    
    , dissolve NaOEt (30 mmol) in absolute ethanol (50 mL). Add Benzamidine HCl (11 mmol) and stir for 15 minutes to generate the free amidine.
    
  • Condensation: Cool the mixture to 0°C. Add a solution of 2,2-dibromo-1-(4-methylphenyl)ethanone (10 mmol) in ethanol (20 mL) dropwise over 20 minutes.

    • Critical Control Point: Slow addition prevents uncontrolled exotherms and polymerization.

  • Reflux: Allow to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the product (

    
     expected mass pattern for Br isotope).
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (50 mL) to dissolve inorganic salts.

  • Isolation: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

    • Target Yield: 60–75%

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a cascade condensation-elimination sequence.

Mechanism Step1 Nucleophilic Attack: Amidine N attacks Carbonyl C Step2 Intermediate A: Hydroxy-dihydro-pyrimidine species Step1->Step2 Step3 Elimination 1: Loss of H2O (Aromatization drive) Step2->Step3 Step4 Elimination 2: Loss of HBr (or Br- displacement) Step3->Step4 Final Product: 5-Bromo-4-(p-tolyl)pyrimidine Step4->Final

Figure 2: Simplified mechanistic cascade. Note that the specific order of elimination (H2O vs HBr) can vary based on conditions, but the retention of one bromine atom is thermodynamically favored in the 5-position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete bromination (Monobromo impurity)Ensure Oxone is fresh. Increase reaction time. Check stoichiometry (must be >2.0 eq Br source).
Dark/Tarry Reaction (Protocol B) Polymerization of dibromoketoneLower the temperature during addition (0°C to -10°C). Add the ketone slower.
Product is Monobromo (Wrong Regio) Loss of Br during cyclizationAvoid reducing conditions. Ensure the base is not in massive excess (keep to 3 eq).
Lachrymatory Effect Vapor leakageSafety Critical: Use a dedicated fume hood. Quench all glassware with dilute bisulfite before removing from hood.

Safety & Handling (Crucial)

2,2-Dibromo-1-(4-methylphenyl)ethanone is a severe lachrymator.

  • Engineering Controls: All operations, including weighing, must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

  • Decontamination: Rinse all glassware with a solution of sodium thiosulfate or sodium bisulfite to quench active brominating agents before washing.

References

  • Madabhushi, S., et al. (2013).[1] "A convenient, green, and efficient method for the synthesis of

    
    -dibromoketones using KBr/Oxone." Tetrahedron Letters, 54(30), 3993–3996.[1] 
    
  • Terent'ev, A. O., et al. (2006).[2] "A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the

    
     System." Synthesis, 2006(7), 1087–1092. 
    
  • Kress, T. J., & Szymanski, E. (1983). "The synthesis of Pyrimidineisothiazolones." Journal of Heterocyclic Chemistry, 20(6), 1721–1722.

Sources

Method

Application Note: High-Purity Synthesis of 2-Amino-4-(4-methylphenyl)thiazole via Hantzsch Condensation

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-amino-4-(4-methylphenyl)thiazole , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-4-(4-methylphenyl)thiazole , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for anti-inflammatory and antimicrobial agents. The method employs the Hantzsch Thiazole Synthesis , favored for its high atom economy and regioselectivity.

Unlike generic textbook procedures, this protocol addresses specific practical challenges: the lachrymatory nature of


-haloketone precursors, the critical neutralization step required to isolate the free base from the hydrobromide salt, and purification strategies to achieve >98% purity without column chromatography.

Chemical Basis & Mechanism

The synthesis relies on the condensation of 2-bromo-4'-methylacetophenone (an


-haloketone) with thiourea . The reaction proceeds through a stepwise mechanism:
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the ketone, displacing the bromide ion.
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the thiazole ring.

Mechanistic Pathway (Graphviz Visualization)

HantzschMechanism Reactants Reactants (Thiourea + 2-Bromo-4'-methylacetophenone) Intermediate1 S-Alkylation Intermediate (Thioimidate) Reactants->Intermediate1 Nucleophilic Attack (S->C) Intermediate2 Cyclized Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (N->C=O) Salt Thiazole HBr Salt (Precipitate) Intermediate2->Salt - H2O (Dehydration) Product Final Product (Free Base) Salt->Product + Na2CO3 (Neutralization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis transforming linear precursors into the aromatic thiazole core.

Materials & Reagents

ReagentCAS No.[1][2][3]Equiv.[4]RoleHazard Note
2-Bromo-4'-methylacetophenone 619-41-01.0ElectrophileHigh Potency Lachrymator (Tear Gas agent). Handle in fume hood only.
Thiourea 62-56-61.1NucleophileSuspected carcinogen. Avoid dust inhalation.[1]
Ethanol (Absolute or 95%) 64-17-5SolventReaction MediumFlammable.
Sodium Carbonate (aq) 497-19-8ExcessBaseUsed to neutralize HBr salt.

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Check: Ensure the fume hood sash is low. The

    
    -bromoketone is extremely irritating to eyes and mucous membranes.
    
  • Add 2-bromo-4'-methylacetophenone (5.00 g, 23.5 mmol) to the flask.

  • Add Thiourea (1.97 g, 25.9 mmol, 1.1 equiv).

  • Add 35 mL of Ethanol .

    • Note: The solids may not dissolve immediately. They will solubilize upon heating.

Step 2: Reflux & Condensation
  • Heat the mixture to reflux (approx. 80°C) with moderate stirring.

  • Maintain reflux for 60–90 minutes .

  • In-Process Control (IPC): Spot a TLC plate (System: Hexane:Ethyl Acetate 3:1). The starting bromoketone (

    
    ) should disappear, and a baseline spot (HBr salt) or lower 
    
    
    
    spot (free amine) will appear.
Step 3: Isolation & Neutralization (Critical)

The direct product of the reaction is the hydrobromide salt, which is water-soluble and acidic. You must neutralize it to obtain the target free base.

  • Cool the reaction mixture to room temperature.

  • Concentrate the ethanol volume to approx. 10 mL using a rotary evaporator (or simple distillation).

  • Add 50 mL of distilled water to the residue. The hydrobromide salt may dissolve or form a suspension.

  • Slowly add saturated aqueous Sodium Carbonate (

    
    )  or Ammonium Hydroxide while stirring until the pH reaches ~9-10.
    
    • Observation: A heavy white to off-white precipitate (the free base) will form immediately.

  • Stir the suspension for 15 minutes to ensure complete deprotonation.

Step 4: Filtration & Purification
  • Filter the solid using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (NaBr) and excess base.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Recrystallize from hot Ethanol/Water (4:1 ratio) . Dissolve in minimum hot ethanol, then add warm water until slight turbidity appears. Cool slowly to 4°C.

  • Dry the crystals in a vacuum oven at 45°C for 4 hours.

Experimental Workflow Diagram

Workflow Step1 Reflux Reactants (EtOH, 80°C, 1h) Step2 Concentrate & Add Water Step1->Step2 Step3 Neutralize with Na2CO3 (pH 9-10) Step2->Step3 Precipitates Free Base Step4 Filter & Wash (Remove NaBr) Step3->Step4 Step5 Recrystallize (EtOH/H2O) Step4->Step5

Figure 2: Operational workflow for the synthesis and purification of 2-amino-4-(p-tolyl)thiazole.

Validation & Characterization

The following data confirms the identity and purity of the synthesized compound.

ParameterExpected ValueNotes
Appearance White to pale yellow crystalsDarkening indicates oxidation or residual iodine (if used).
Melting Point 135 – 139 °C Sharp range indicates high purity.
Yield 85 – 95%Losses usually occur during recrystallization.
Solubility Soluble in DMSO, Methanol, CHCl3Insoluble in water.
NMR Interpretation (CDCl3, 500 MHz)
  • 
     7.66 (d, J=8.0 Hz, 2H):  Aromatic protons ortho to the thiazole ring.
    
  • 
     7.18 (d, J=7.5 Hz, 2H):  Aromatic protons ortho to the methyl group.
    
  • 
     6.66 (s, 1H):  Thiazole C-5 proton (Characteristic singlet).[5]
    
  • 
     5.25 (bs, 2H):  Amino group (
    
    
    
    ).[5] Broad singlet, exchangeable with
    
    
    .
  • 
     2.36 (s, 3H):  Methyl group (
    
    
    
    ) attached to the phenyl ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Incomplete neutralization or residual solvent.Ensure pH is >9. Scratch the oil with a glass rod to induce crystallization. Cool in ice bath.
Low Yield Product lost in mother liquor.The free base is slightly soluble in ethanol. Use minimal hot ethanol for recrystallization or add more water to force precipitation.
Red/Brown Color Oxidation of amino group.Recrystallize immediately. Store under inert atmosphere (Argon/Nitrogen) if possible.
Eye Irritation Vapor from

-bromoketone.
Quench all glassware used for the starting material with dilute aqueous sodium thiosulfate before removing from the hood.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Specific Protocol & Yield Data
  • Physical Properties Verification (Melting Point)
  • Kashyap, S.J., et al. "Synthesis of 2-aminothiazoles using heterogeneous catalysts." Journal of Heterocyclic Chemistry.

Sources

Application

The Strategic Deployment of 2,2-Dibromo-1-(4-methylphenyl)ethanone in Multicomponent Reactions: A Guide to Advanced Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile synthetic methodologies is perpetual. Multicomponent reactions (MCRs), which enable the formation of compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile synthetic methodologies is perpetual. Multicomponent reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, represent a paradigm of efficiency and atom economy. This guide delves into the strategic application of 2,2-Dibromo-1-(4-methylphenyl)ethanone , a gem-dihaloketone, as a pivotal building block in MCRs for the synthesis of highly substituted, biologically relevant heterocyclic scaffolds. By leveraging the unique reactivity of the dibromomethyl ketone moiety, chemists can unlock novel pathways to molecular diversity.

Introduction to 2,2-Dibromo-1-(4-methylphenyl)ethanone: A Versatile Electrophilic Hub

2,2-Dibromo-1-(4-methylphenyl)ethanone, a derivative of 4'-methylacetophenone, possesses a unique structural feature: a carbonyl group activated by two adjacent bromine atoms. This gem-dibromo configuration renders the carbonyl carbon highly electrophilic and the α-carbon susceptible to nucleophilic attack, setting the stage for a cascade of bond-forming events. While α-haloketones are well-established precursors in heterocyclic synthesis, the gem-dibromo analogue offers distinct reactivity profiles, potentially leading to more complex and diversely functionalized products in a single step.

Application Note: Three-Component Synthesis of Highly Substituted 2-Aminothiazoles

One of the most powerful applications of 2,2-Dibromo-1-(4-methylphenyl)ethanone in MCRs is the synthesis of polysubstituted 2-aminothiazoles. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The following application note details a proposed one-pot, three-component synthesis of 2-amino-4-aryl-5-(4-methylbenzoyl)thiazoles, a class of compounds with potential biological activities.[1][2]

This reaction is a modification of the classic Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.[3][4] The use of a gem-dibromo ketone introduces a key point of divergence, allowing for the introduction of an additional substituent at the 5-position of the thiazole ring.

Plausible Reaction Mechanism

The proposed mechanism for this three-component reaction is a cascade of nucleophilic attacks and cyclization steps. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

Diagram of the Proposed Reaction Mechanism:

MCR_Mechanism cluster_0 Step 1: Formation of Thiourea Adduct cluster_1 Step 2: Condensation with Aldehyde cluster_2 Step 3: Intramolecular Cyclization and Aromatization A 2,2-Dibromo-1-(4-methylphenyl)ethanone C Intermediate A (Thiourea Adduct) A->C Nucleophilic Attack B Thiourea B->C E Intermediate B (Knoevenagel-type adduct) C->E Condensation D Aromatic Aldehyde D->E F Intermediate C (Cyclized Intermediate) E->F Intramolecular Nucleophilic Attack G 2-Amino-4-aryl-5-(4-methylbenzoyl)thiazole F->G Dehydrobromination & Aromatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (Dibromoketone, Thiourea, Aldehyde) MCR One-Pot Multicomponent Reaction (Reflux in Ethanol with Base) Start->MCR Monitoring TLC Monitoring MCR->Monitoring Workup Solvent Removal & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, HRMS) Purification->Characterization Final Pure Product Characterization->Final

Sources

Method

The Versatile Synthon: Application of 2,2-Dibromo-1-(4-methylphenyl)ethanone in the Genesis of Fused Heterocyclic Systems

Introduction: Unveiling the Potential of a Dihalogenated Ketone In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Dihalogenated Ketone

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Among these, α,α-dihalo ketones have emerged as powerful synthons, offering multiple reaction pathways to a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. This technical guide focuses on a particularly valuable member of this class: 2,2-Dibromo-1-(4-methylphenyl)ethanone . Its structure, featuring a gem-dibromo carbon adjacent to an activated carbonyl group, provides a unique platform for the synthesis of various fused heterocyclic systems. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the applications and protocols for leveraging this reagent in the synthesis of medicinally relevant scaffolds.

The strategic placement of two bromine atoms and a carbonyl group makes 2,2-Dibromo-1-(4-methylphenyl)ethanone a highly reactive intermediate. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The two bromine atoms act as excellent leaving groups, facilitating cyclization reactions. The presence of the p-tolyl moiety can also influence the reactivity and solubility of the molecule and its derivatives.

This guide will delve into specific applications, providing detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers to confidently incorporate this versatile reagent into their synthetic workflows.

Core Application: Synthesis of Fused Thiazole Derivatives via Hantzsch-Type Condensation

A primary and highly effective application of 2,2-Dibromo-1-(4-methylphenyl)ethanone is in the synthesis of substituted thiazoles, a core scaffold in numerous FDA-approved drugs. The classical Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, can be adeptly applied and extended using this gem-dibromo ketone.[1]

Mechanistic Rationale: A Stepwise Approach to Aromaticity

The reaction of 2,2-Dibromo-1-(4-methylphenyl)ethanone with a thioamide, such as thiourea, proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the dibromo ketone. This is typically an SN2-type reaction, leading to the displacement of one of the bromide ions and the formation of an isothiouronium salt intermediate.[1] This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring.

dot graph Hantzsch_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Reagents [label="2,2-Dibromo-1-(4-methylphenyl)ethanone + Thioamide"]; Intermediate1 [label="Isothiouronium Salt Intermediate"]; Intermediate2 [label="Cyclized Intermediate (Thiazoline derivative)"]; Product [label="2-Amino-4-(4-methylphenyl)thiazole"];

Reagents -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration & Aromatization"]; } Caption: Generalized mechanism for the Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methylphenyl)thiazole

This protocol provides a detailed procedure for the synthesis of a 2-aminothiazole derivative, a common and valuable heterocyclic motif.

Materials:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 2,2-Dibromo-1-(4-methylphenyl)ethanone (10 mmol) and thiourea (12 mmol).

  • Add 50 mL of absolute ethanol to the flask along with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[3]

  • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation:

Reactant 1Reactant 2SolventTemperatureTime (h)Typical Yield (%)
2,2-Dibromo-1-(4-methylphenyl)ethanoneThioureaEthanolReflux2-485-95
2,2-Dibromo-1-(4-methylphenyl)ethanoneThioacetamideEthanolReflux3-580-90

Exploratory Application: Synthesis of Fused Imidazole Scaffolds

While the synthesis of thiazoles is a primary application, the electrophilic nature of 2,2-Dibromo-1-(4-methylphenyl)ethanone also opens avenues for the construction of other fused heterocyclic systems, such as imidazoles. The reaction with amidines can lead to the formation of substituted imidazoles, which are also of significant interest in medicinal chemistry.

Plausible Mechanistic Pathway

The synthesis of imidazoles from α-haloketones and amidines is a well-established method.[4] In the case of a gem-dibromo ketone, the reaction is expected to proceed in a stepwise manner. The initial step involves the nucleophilic attack of one of the amidine nitrogens on the α-carbon, displacing a bromide ion. This is followed by a second nucleophilic attack from the other nitrogen atom on the carbonyl carbon, leading to a cyclized intermediate. Subsequent elimination of water and the second bromide ion would lead to the aromatic imidazole ring.

dot graph Imidazole_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed workflow for imidazole synthesis.

General Protocol Outline: A Template for Exploration

The following is a generalized protocol that can serve as a starting point for the synthesis of imidazoles using 2,2-Dibromo-1-(4-methylphenyl)ethanone. Optimization of the base, solvent, and temperature will likely be necessary for specific amidine substrates.

Materials:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • A suitable base (e.g., potassium carbonate, sodium ethoxide)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

Procedure Outline:

  • Dissolve the amidine hydrochloride and the base in the chosen solvent in a round-bottom flask.

  • Add a solution of 2,2-Dibromo-1-(4-methylphenyl)ethanone in the same solvent dropwise to the amidine solution at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and monitor by TLC.

  • Upon completion, cool the reaction and perform an appropriate workup, which may involve quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Safety and Handling: A Prerequisite for Successful Synthesis

As with all α-halo ketones, 2,2-Dibromo-1-(4-methylphenyl)ethanone and its analogues are potent lachrymators and skin irritants.[5] Proper handling and safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Hazard Information (based on analogous compounds):

Hazard StatementGHS Classification (for similar compounds)
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2A
May cause respiratory irritationSTOT SE 3

Conclusion: A Gateway to Novel Heterocycles

2,2-Dibromo-1-(4-methylphenyl)ethanone stands out as a highly valuable and versatile building block for the synthesis of fused heterocyclic systems. Its dual reactivity, stemming from the gem-dibromo and carbonyl functionalities, allows for the efficient construction of important scaffolds such as thiazoles and potentially imidazoles. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of powerful synthons like 2,2-Dibromo-1-(4-methylphenyl)ethanone will undoubtedly play a crucial role in advancing these fields.

References

  • Madabhushi, S., Jillella, R., Mallu, K. K. R., Godala, K. R., & Vangipuram, V. S. (2013). A facile and efficient protocol for the synthesis of α,α-dihalo ketones from terminal alkynes using oxone/KX (X = Cl, Br). Tetrahedron Letters, 54(30), 3993-3996. [Link]

  • Zhang, Y., et al. (2020). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Organic & Biomolecular Chemistry, 18(1), 123-127. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole by condensation of 2-bromoacetophenones with thiourea. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. Retrieved from [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • RSC Publishing. (2017). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Retrieved from [Link]

  • MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

  • Scientific Research Publishing. (2010). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-DIBROMO-3-PENTANONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Scientific Research Publishing. (2010). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2006). Solvent-free synthesis of 2-amino-4-arylthiazoles under microwave irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Introduction: The Significance of 2,2-Dibromo-1-(4-methylphenyl)ethanone 2,2-Dibromo-1-(4-methylphenyl)ethanone, a dihalogenated ketone, is a pivotal intermediate in synthetic organic chemistry. Its utility stems from th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,2-Dibromo-1-(4-methylphenyl)ethanone

2,2-Dibromo-1-(4-methylphenyl)ethanone, a dihalogenated ketone, is a pivotal intermediate in synthetic organic chemistry. Its utility stems from the two reactive bromine atoms on the α-carbon, which serve as excellent leaving groups in nucleophilic substitution reactions, and the carbonyl group that can participate in a variety of transformations. This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and other complex organic molecules. The scale-up synthesis of this intermediate is of significant interest to researchers in drug development and process chemistry, demanding a robust, reproducible, and safe protocol.

This application note provides a comprehensive guide to the scale-up synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone from 4-methylacetophenone. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol suitable for larger scale production, and address critical safety and handling considerations. Furthermore, we will outline the necessary analytical techniques for in-process monitoring and final product characterization.

Synthetic Pathway and Mechanistic Insights

The synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone is achieved through the direct bromination of 4-methylacetophenone using elemental bromine. The reaction proceeds via an acid-catalyzed enolization mechanism.

Mechanism of Dibromination:

  • Enolization: In the presence of an acid catalyst (in this case, the byproduct hydrogen bromide), the carbonyl oxygen of 4-methylacetophenone is protonated, increasing the acidity of the α-protons. A subsequent deprotonation leads to the formation of the enol tautomer.

  • First Bromination: The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of a bromonium ion intermediate. The intermediate then collapses to yield 2-bromo-1-(4-methylphenyl)ethanone and hydrogen bromide (HBr).

  • Second Bromination: The presence of the first electron-withdrawing bromine atom on the α-carbon further acidifies the remaining α-proton, facilitating a second enolization. This enol then reacts with another equivalent of bromine to yield the desired 2,2-dibromo-1-(4-methylphenyl)ethanone.

It is crucial to control the stoichiometry of bromine to achieve the desired dibrominated product and minimize the formation of the monobrominated intermediate and potential over-bromination byproducts.

Scale-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 100g scale)Purity
4-Methylacetophenone134.18100 g (0.745 mol)>98%
Bromine159.81250 g (1.56 mol, 2.1 eq.)>99.5%
Glacial Acetic Acid60.05500 mLACS Grade
Dichloromethane84.93As needed for extractionACS Grade
Saturated Sodium Bicarbonate Solution-As needed for washing-
Saturated Sodium Chloride Solution (Brine)-As needed for washing-
Anhydrous Sodium Sulfate142.04As needed for dryingAnhydrous
Ethanol46.07As needed for recrystallization95% or Absolute

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-methylacetophenone in glacial acetic acid B Cool to 0-5 °C (Ice Bath) A->B C Slow, dropwise addition of Bromine solution B->C D Stir at room temperature C->D E Quench with ice-water D->E Reaction Completion F Extract with Dichloromethane E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallize from Ethanol J->K Crude Product L Filter and wash crystals K->L M Dry under vacuum L->M N N M->N Pure Product (2,2-Dibromo-1-(4-methylphenyl)ethanone)

Caption: Workflow for the synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (0.745 mol) of 4-methylacetophenone in 500 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Slowly add 250 g (1.56 mol) of bromine dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and minimize side reactions. The color of the solution will change from reddish-brown to a persistent reddish-brown.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material and the monobrominated intermediate.

  • Quenching: Carefully pour the reaction mixture into a large beaker containing 2 L of an ice-water mixture with stirring. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acetic acid and HBr, followed by a wash with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield 2,2-Dibromo-1-(4-methylphenyl)ethanone as a crystalline solid.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Safety and Handling at Scale

Handling elemental bromine on a large scale requires stringent safety protocols due to its high toxicity, corrosivity, and reactivity.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles. When handling larger quantities, a face shield and a vapor respirator with an appropriate cartridge for acid gases and halogens are essential.[2]

  • Ventilation: All operations involving bromine must be conducted in a high-performance chemical fume hood.

  • Spill Management: Have a bromine spill kit readily available. This should include a neutralizing agent such as a 5-10% aqueous solution of sodium thiosulfate. Do not use ammonia to neutralize bromine spills as it can form explosive compounds.

  • Quenching Excess Bromine: Any excess bromine in the reaction can be quenched by the careful addition of a saturated solution of sodium bisulfite or sodium thiosulfate during the work-up procedure.[3]

  • Byproduct Management: The reaction generates a significant amount of hydrogen bromide (HBr) gas. Ensure the reaction setup is equipped with a gas trap containing a sodium hydroxide solution to neutralize the evolved HBr.

Characterization and Quality Control

The identity and purity of the synthesized 2,2-Dibromo-1-(4-methylphenyl)ethanone should be confirmed using standard analytical techniques.

Analytical Data:

TechniqueExpected Results
Appearance Colorless or off-white crystalline solid
Melting Point 65-68 °C
¹H NMR (CDCl₃, 300 MHz)δ 8.21 (d, 2H), 7.75 (s, 1H), 7.30 (d, 2H), 2.35 (s, 3H)[1]
¹³C NMR (CDCl₃, 75 MHz)δ 185.6, 145.9, 129.9, 129.7, 128.8, 67.8, 21.8
FT-IR (KBr, cm⁻¹)~1690 (C=O stretch), ~1605 (aromatic C=C stretch), ~680 (C-Br stretch)
TLC (Thin Layer Chromatography)Rf value will depend on the solvent system (e.g., Hexane:Ethyl Acetate). Should show a single spot.

In-Process Control:

Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, the monobrominated intermediate, one can track the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts from prolonged reaction times.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient bromine or reaction time.Add a slight excess of bromine and continue stirring. Monitor by TLC.
Formation of Byproducts (e.g., ring bromination) High reaction temperature or prolonged reaction time.Maintain a low temperature during bromine addition. Do not extend the reaction time unnecessarily after the starting material is consumed.
Low Yield Loss of product during work-up or purification.Ensure efficient extraction and minimize the amount of solvent used for recrystallization.
Oily Product Presence of impurities.Re-purify by recrystallization or consider column chromatography if necessary.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone. By carefully controlling the reaction parameters, especially temperature and stoichiometry, and adhering to strict safety protocols, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The provided analytical data and troubleshooting guide will further aid in achieving successful and reproducible results on a larger scale.

References

  • Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Retrieved February 7, 2026, from [Link]

Sources

Method

The Versatile Synthon: Application Notes and Protocols for 2,2-Dibromo-1-(4-methylphenyl)ethanone in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The α-haloacetophenones represent a class of highly versa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The α-haloacetophenones represent a class of highly versatile synthetic intermediates, prized for their reactivity and utility in constructing a diverse array of heterocyclic scaffolds. Among these, 2,2-Dibromo-1-(4-methylphenyl)ethanone, a geminal dibromo ketone, stands out as a potent building block for creating medicinally relevant compounds. This technical guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and an analysis of the underlying chemical principles that govern its utility.

Introduction: The Strategic Importance of 2,2-Dibromo-1-(4-methylphenyl)ethanone

2,2-Dibromo-1-(4-methylphenyl)ethanone is a halogenated ketone that serves as a key precursor in organic synthesis. Its structure, featuring a dibrominated carbon adjacent to a carbonyl group, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the two bromine atoms significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. This inherent reactivity is the cornerstone of its utility in medicinal chemistry, particularly in the synthesis of substituted thiazoles and other heterocyclic systems known to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1]

The 4-methylphenyl (p-tolyl) moiety of the molecule also plays a crucial role. This group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds through steric and electronic effects, and it provides a site for further structural modification to optimize biological activity.

Core Application: Synthesis of 2-Amino-4-arylthiazole Scaffolds

One of the most powerful applications of 2,2-Dibromo-1-(4-methylphenyl)ethanone in medicinal chemistry is in the Hantzsch thiazole synthesis. This classic condensation reaction provides a straightforward and efficient route to the 2-aminothiazole core, a privileged scaffold found in numerous biologically active compounds.[2] The reaction proceeds through the condensation of an α-haloketone with a thiourea or thioamide derivative.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the dibromoethanone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. The presence of two bromine atoms in the starting material offers the potential for subsequent functionalization or can influence the reaction pathway.

Rationale for Targeting 2-Aminothiazoles

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[3] Derivatives have been reported to exhibit:

  • Antimicrobial Activity: Including antibacterial and antifungal properties.[2]

  • Anti-inflammatory Activity: Through various mechanisms, including the inhibition of pro-inflammatory enzymes.[4]

  • Anticancer Activity: By targeting various pathways involved in cell proliferation and survival.

  • Enzyme Inhibition: Acting on a variety of enzymes implicated in disease.[5]

The versatility of the 2-aminothiazole scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications at the 2-amino and 4- and 5-positions of the thiazole ring can be systematically explored to optimize potency and selectivity for a given biological target.

Experimental Protocols

The following protocols are presented as representative methods for the synthesis and application of 2,2-Dibromo-1-(4-methylphenyl)ethanone. As a self-validating system, each protocol includes details on materials, step-by-step procedures, and expected outcomes, grounded in established chemical principles.

Protocol 1: Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone

This protocol describes a general method for the α-bromination of a ketone, adapted for the synthesis of the title compound.[6]

Materials:

  • 1-(4-methylphenyl)ethanone (4-methylacetophenone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash with cold water, followed by a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome:

The product, 2,2-Dibromo-1-(4-methylphenyl)ethanone, is typically a pale yellow solid.[7] The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,2-Dibromo-1-(4-methylphenyl)ethanoneC₉H₈Br₂O291.97Pale yellow solid
Protocol 2: Synthesis of a Representative 2-Amino-4-(4-methylphenyl)thiazole Derivative

This protocol outlines the synthesis of a 2-aminothiazole derivative from 2,2-Dibromo-1-(4-methylphenyl)ethanone and thiourea, based on the Hantzsch thiazole synthesis.

Materials:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,2-Dibromo-1-(4-methylphenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Expected Outcome:

The resulting 2-amino-4-(4-methylphenyl)thiazole derivative is typically a crystalline solid. The structure should be confirmed by spectroscopic analysis.

Visualization of Synthetic Workflow:

Synthetic_Workflow cluster_synthesis Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone cluster_application Synthesis of 2-Aminothiazole Derivative cluster_evaluation Biological Evaluation start 1-(4-methylphenyl)ethanone reagents1 Br2, Acetic Acid start->reagents1 product1 2,2-Dibromo-1-(4-methylphenyl)ethanone reagents1->product1 reagents2 Thiourea, Ethanol product1->reagents2 product2 2-Amino-4-(4-methylphenyl)thiazole Derivative reagents2->product2 evaluation Antimicrobial & Anti-inflammatory Assays product2->evaluation

Caption: Synthetic workflow for the preparation and application of 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Mechanistic Insights and Causality in Experimental Design

The choice of a geminal dibromo ketone as a starting material is a deliberate one. The two bromine atoms increase the reactivity of the α-carbon, facilitating the initial nucleophilic attack by thiourea. The use of ethanol as a solvent is common for Hantzsch thiazole synthesis as it is a polar protic solvent that can solvate the ionic intermediates and is generally a good solvent for both reactants. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Neutralization with sodium bicarbonate is a critical step to quench any remaining acid and to precipitate the free base of the 2-aminothiazole product, which may otherwise exist as a hydrobromide salt.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of 2,2-Dibromo-1-(4-methylphenyl)ethanone are not extensively reported in readily available literature, the resulting 2-aminothiazole scaffold is known to interact with various biological targets.

Antimicrobial Action: The mechanism of action for many antimicrobial thiazoles is not always fully elucidated but can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some thiazole derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[8]

Anti-inflammatory Effects: 2-aminothiazole derivatives have been reported to inhibit the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.[4] This can occur through the inhibition of cyclooxygenase (COX) enzymes or by targeting other components of the inflammatory signaling cascade.

Visualization of a Potential Signaling Pathway:

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Mechanism stimulus Inflammatory Stimulus cell_membrane Cell Membrane stimulus->cell_membrane pla2 PLA2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 PGH2 cox->pgh2 pges PGE Synthase pgh2->pges pge2 PGE2 pges->pge2 inflammation Inflammation pge2->inflammation inhibitor 2-Aminothiazole Derivative inhibitor->cox Inhibition

Caption: Potential mechanism of anti-inflammatory action of 2-aminothiazole derivatives.

Conclusion and Future Perspectives

2,2-Dibromo-1-(4-methylphenyl)ethanone is a highly valuable and reactive intermediate in medicinal chemistry. Its primary utility lies in its efficient conversion to the 2-aminothiazole scaffold, a structural motif renowned for its diverse pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this compound in the quest for novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives from this starting material and their systematic biological evaluation to uncover new lead compounds for drug development.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • Malkov, A. V., et al. (2018). Synthesis of dibromo ketones by the reaction of the environmentally benign H2O2-HBr system with oximes. Beilstein Journal of Organic Chemistry, 14, 1866-1873.
  • De Pooter, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 124, 64-79.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Li, Y., et al. (2007). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o668-o669.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Retrieved from [Link]

  • Arulprakash, N., & Subburaj, S. (2012). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Der Pharma Chemica, 4(5), 1968-1973.
  • Journal of Drug Design and Medicinal Chemistry. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Konechnyi, Y., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

  • Saeed, S., et al. (2009). 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2568.
  • Radi, M., & Schenone, S. (2018). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 10(10), 1255-1279.
  • Khan, I., et al. (2025). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives.
  • Wiemer, A. J., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(4), 301-305.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 4-Methylacetophenone

Role: Senior Application Scientist Subject: Troubleshooting Side Product Formation & Regioselectivity Control Ticket ID: BROM-4MAP-001 Executive Summary & Mechanistic Overview The bromination of 4-methylacetophenone is a...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Side Product Formation & Regioselectivity Control Ticket ID: BROM-4MAP-001

Executive Summary & Mechanistic Overview

The bromination of 4-methylacetophenone is a critical step in the synthesis of pharmaceutical intermediates (e.g., thiazole-based APIs). However, the presence of two distinct "side chains" (the acetyl group and the methyl group) creates a competition between ionic enolization and radical substitution .[1]

Success depends on forcing the reaction down a single mechanistic pathway.

Reaction Pathway Map

The following diagram illustrates the divergence points where side products are generated.

BrominationPathways Start 4-Methylacetophenone Ionic Ionic Pathway (Acid/Base Catalyzed) Start->Ionic Polar Solvent Lewis Acid Radical Radical Pathway (Light/Peroxides) Start->Radical Non-polar Solvent UV Light/NBS RingBromo SIDE PRODUCT C: 3-Bromo-4-methylacetophenone (Ring Bromination) Start->RingBromo Strong Lewis Acid (FeBr3, AlCl3) Enol Enol Intermediate Ionic->Enol BenzylRad Benzylic Radical Radical->BenzylRad Target TARGET: 2-Bromo-1-(4-methylphenyl)ethanone (Alpha-Bromination) Enol->Target Controlled Br2 BenzylBromo SIDE PRODUCT B: 1-(Bromomethyl)-4-acetylbenzene (Benzylic Bromination) BenzylRad->BenzylBromo Dibromo SIDE PRODUCT A: Alpha,Alpha-Dibromo Ketone (Over-bromination) Target->Dibromo Excess Br2 Fast Addition

Figure 1: Mechanistic divergence in the bromination of 4-methylacetophenone. Green indicates the target; grey indicates side products to avoid.

Troubleshooting Guides (FAQ Format)

Module A: Regioselectivity Issues (The "Wrong Spot" Problem)

User Issue: "I am detecting significant bromination on the methyl group (benzylic position) instead of the acetyl group."

Root Cause: The reaction has entered the Wohl-Ziegler radical pathway. This occurs when free radicals are generated (via light or initiators) in non-polar solvents, favoring the weaker benzylic C-H bond over the enolization of the ketone.[1]

Diagnostic Checklist:

  • Are you using NBS in

    
     or Benzene?
    
  • Is the reaction exposed to ambient sunlight or UV?

  • Are you adding radical initiators (AIBN, Benzoyl Peroxide)?

Corrective Protocol: To stop benzylic bromination, you must suppress radical formation and promote enolization .

  • Switch Solvent: Use polar protic solvents like Acetic Acid (AcOH) or Methanol . These solvents stabilize the ionic intermediates required for

    
    -bromination.
    
  • Add a Catalyst: Use p-TsOH (p-Toluenesulfonic acid) or HBr . Acid catalysis accelerates enol formation, making the

    
    -carbon highly nucleophilic toward 
    
    
    
    .
  • Darkness: Wrap the reaction vessel in aluminum foil to inhibit photo-initiated radical chains.

Module B: Poly-Bromination (The "Too Much" Problem)

User Issue: "I have a mixture of mono-bromo and di-bromo products that are difficult to separate."

Root Cause: The mono-brominated product (2-bromo-4'-methylacetophenone) is electron-withdrawing, which theoretically slows down the second enolization in acidic media. However, if the local concentration of bromine is high (poor mixing) or the temperature is uncontrolled, the second bromination becomes competitive.[1]

Data: Impact of Reagent Choice on Selectivity

Reagent SystemDominant MechanismSelectivity (Mono:Di)Risk Factor

/ AcOH
Ionic (Acid)Good (90:10)High risk of dibromo if

.

/ MeOH
Ionic (Acid)ModerateSolvolysis (formation of methoxy-ketone) possible.

/ EtOAc
HeterogeneousExcellent (98:2) Slow reaction; requires reflux.
NBS / p-TsOH Ionic (in situ

)
Very Good (95:5)Requires removal of succinimide byproduct.

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of Bromine (0.95 eq). It is easier to separate unreacted starting material than the dibromo impurity.

  • Temperature: Maintain reaction temperature between 0°C and 5°C .

  • Addition Rate: Add the bromine solution dropwise over 1-2 hours. Do not dump it in. This prevents high local concentrations of

    
    .
    
Module C: Ring Bromination (The "Impurity" Problem)

User Issue: "I see an impurity with an aromatic splitting pattern indicating substitution on the ring."

Root Cause: Electrophilic Aromatic Substitution (EAS).[2] While the acetyl group is deactivating, the 4-methyl group is activating. The 3-position (ortho to methyl) is the most susceptible. This pathway is triggered by Lewis Acid impurities (e.g., Iron from a rusty spatula or needle).[1]

Corrective Protocol:

  • Equipment Check: Ensure no metallic surfaces are in contact with the reaction (use glass/Teflon).

  • Reagent Purity: Ensure the

    
     is free of iron salts.
    
  • Solvent Choice: Avoid solvents that stabilize the Wheland intermediate (like nitrobenzene) if this side product persists.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-bromo-1-(4-methylphenyl)ethanone with >95% purity.

Method Selection: The NBS / p-TsOH method is recommended for high reproducibility and safety (avoids liquid


 handling).
Materials:
  • 4-Methylacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize if yellow/brown.

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (ACN) or Ethyl Acetate (Solvent)[1]

Workflow:
  • Dissolution: Dissolve 4-methylacetophenone and p-TsOH in Acetonitrile (0.5 M concentration).

  • Activation: Heat the solution to 50-60°C . The acid catalyst promotes the formation of the enol tautomer.[3]

  • Addition: Add NBS solid in small portions over 30 minutes.

    • Why? NBS provides a low, steady concentration of electrophilic bromine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ), favoring mono-substitution over poly-substitution.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the starting ketone.[4]

  • Quenching: Once complete, cool to room temperature. Add water to precipitate the succinimide byproduct (if in non-polar solvent) or extract with water/brine (if in ACN).

  • Purification: Recrystallize from Ethanol/Water or Hexane.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Analyze Crude Mixture (NMR/HPLC) Decision Identify Major Impurity Start->Decision Target Product is clean (Alpha-Bromo) Decision->Target None ImpurityA Benzylic Bromide (Methyl group attack) Decision->ImpurityA Peak at ~4.5 ppm (CH2Br) ImpurityB Dibromo Ketone (Alpha, Alpha attack) Decision->ImpurityB Peak at ~6.5 ppm (CHBr2) ImpurityC Ring Bromide (Aromatic substitution) Decision->ImpurityC Aromatic Region Change ActionA ACTION: 1. Exclude Light 2. Switch to AcOH solvent 3. Remove radical initiators ImpurityA->ActionA ActionB ACTION: 1. Reduce Temp to 0°C 2. Slow addition of Br2 3. Use 0.95 eq Br2 ImpurityB->ActionB ActionC ACTION: 1. Check for Metal contamination 2. Avoid Lewis Acids (AlCl3, Fe) ImpurityC->ActionC

Figure 2: Decision tree for identifying and resolving specific impurity profiles.

References

  • Selectivity in Bromination of Alkyl Arom

    • Source: Goswami, J., & Goswami, A. (2001).[1][5] Journal of the Indian Chemical Society.

    • Context: Establishes that in Methanol/Acid favors -bromination over ring bromination for acetophenone deriv
    • [1]

  • Mechanistic Control of NBS Bromin

    • Source:Common Organic Chemistry (2025).[6][7] "N-Bromosuccinimide (NBS) Common Conditions."

    • Context: Details the switch between radical (benzylic)
  • Synthesis of 2-Bromo-4'-methylacetophenone (Methodology).

    • Source:Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 5, p. 9 (1925). (Adapted for 4-methyl derivative).[8][9][10][11]

    • Context: Foundational protocol for Friedel-Crafts acylation and subsequent bromination, highlighting the need for aluminum chloride removal to prevent side reactions.
    • [1]

  • Copper(II) Bromide Selectivity.

    • Source: King, L. C., & Ostrum, G. K. (1964).[1] The Journal of Organic Chemistry.

    • Context: Demonstrates the high selectivity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in EtOAc for monobromination of ketones, minimizing dibromo side products.
      
    • [1]

Sources

Optimization

Technical Support Center: Purification of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Welcome to the dedicated technical support guide for the purification of 2,2-Dibromo-1-(4-methylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2,2-Dibromo-1-(4-methylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. As an α,α-dihalo ketone, this compound is a valuable building block, but its purity is paramount for subsequent reaction success and the integrity of final products. The following troubleshooting guide and FAQs are based on established chemical principles and field-proven laboratory experience to help you navigate the nuances of its recrystallization.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section directly addresses common problems encountered during the purification of 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Question 1: My crude product is not fully dissolving in the hot solvent, even after adding a significant volume. What should I do?

Answer: This issue typically points to one of two causes: an inappropriate solvent or the presence of insoluble impurities.

  • Causality: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. If the compound has poor solubility even when hot, the solvent is unsuitable. Alternatively, the synthesis may have produced insoluble polymeric byproducts or inorganic salts.

  • Strategic Solutions:

    • Verify Solvent Choice: For α-halo ketones, polar protic solvents are often a good starting point. Alcohols such as ethanol or isopropanol are particularly suitable for recrystallization.[1] If you are using a non-polar solvent like hexanes, it is likely not polar enough to dissolve the ketone functionality.

    • Incremental Solvent Addition: Continue adding small portions of the hot solvent until no more of the solid appears to dissolve. If a significant amount of solid remains, it is likely an impurity.

    • Perform a Hot Filtration: While the solution is still at or near its boiling point, filter it through a pre-heated funnel (to prevent premature crystallization) containing fluted filter paper.[2] This will remove the insoluble impurities. You can then allow the hot, clear filtrate to cool and form crystals.

Question 2: Upon cooling, my compound separated as an oil instead of forming solid crystals. How can I fix this "oiling out"?

Answer: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.

  • Causality: This phenomenon is frequently observed when the compound is significantly impure (leading to melting point depression) or when the boiling point of the solvent is too high relative to the compound's melting point.[3]

  • Strategic Solutions:

    • Re-dissolve and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent. This slightly lowers the solution's saturation point, which can encourage crystallization to begin at a lower temperature.[3][4]

    • Slow Down the Cooling Process: Rapid cooling encourages oil formation. After re-dissolving, allow the flask to cool very slowly. You can insulate it with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to ensure a gradual temperature drop.[3]

    • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or employ a two-solvent system. For instance, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

Question 3: The solution is cold, but no crystals have formed. What is the next step?

Answer: This indicates that the solution is supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility limit at that temperature. Crystal formation requires nucleation, which sometimes needs to be induced.

  • Causality: For crystallization to begin, solute molecules must arrange themselves into an ordered crystal lattice. This initial formation of a "seed" crystal, or nucleus, is a kinetic barrier that is sometimes difficult to overcome spontaneously.[3]

  • Strategic Solutions:

    • Scratch the Flask: As mentioned previously, scratching the inner surface of the flask with a glass rod is a highly effective method to create nucleation sites.[2]

    • Add a Seed Crystal: If you have a small crystal of pure 2,2-Dibromo-1-(4-methylphenyl)ethanone from a previous batch, adding it to the supersaturated solution will provide a template for further crystal growth.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Combining this with scratching is often very effective.

    • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution and boil off a portion of the solvent. Then, attempt the cooling and crystallization process again.[4]

Question 4: My final crystals have a low melting point and a broad melting range. What does this indicate?

Answer: This is a classic sign of an impure sample. Pure crystalline solids typically have a sharp melting point (a range of 1-2 °C).

  • Causality: Impurities disrupt the crystal lattice structure, which requires less energy (a lower temperature) to break down. The presence of impurities also causes the substance to melt over a wider temperature range. Likely contaminants include the starting material, 1-(4-methylphenyl)ethanone[5], or the mono-halogenated intermediate, 2-bromo-1-(4-methylphenyl)ethanone.[6][7]

  • Strategic Solutions:

    • Second Recrystallization: The most straightforward solution is to perform the recrystallization a second time. The first crop of crystals will be significantly purer than the crude material, and a second pass will further refine it.

    • Re-evaluate Your Solvent: Ensure your chosen solvent effectively excludes the impurities. If an impurity is co-crystallizing with your product, it has similar solubility properties. A different solvent or a mixed-solvent system may be necessary to better differentiate between the product and the impurity.

    • Analytical Assessment: Use Thin Layer Chromatography (TLC) to analyze your crude material and the recrystallized product. This will give you a visual indication of the number of impurities and how effectively the recrystallization removed them.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent to start with for recrystallizing 2,2-Dibromo-1-(4-methylphenyl)ethanone?

Answer: A general rule of thumb is that "like dissolves like." Given the polar ketone group and the aromatic ring, polar solvents are a good starting point. Ethanol is an excellent first choice. It is a good solvent for many aromatic ketones when hot, but solubility often drops significantly upon cooling. Furthermore, alcohols are specifically cited as effective recrystallization solvents for α-halo ketones.[1] If ethanol proves too effective a solvent (i.e., the compound remains soluble even when cold), a mixed solvent system like ethanol/water or isopropanol/water would be the next logical choice.

Question 2: What are the primary safety concerns when handling this compound?

Answer: 2,2-Dibromo-1-(4-methylphenyl)ethanone belongs to the class of α-haloketones. These compounds are known as lachrymators (tear-inducing agents) and are potent alkylating agents, meaning they can react with biological nucleophiles.[8] Therefore, stringent safety measures are required:

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.

  • Avoid inhalation of the powder or contact with skin and eyes.

Question 3: How can I assess the purity of my final product?

Answer: Several standard analytical techniques can be used:

  • Melting Point Analysis: As discussed, a sharp melting point close to the literature value is a strong indicator of purity.

  • Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful tools. The spectrum of the pure compound will show clean, well-defined peaks corresponding to the aromatic protons, the methyl group protons, and the single proton at the alpha position (methine proton). Impurities like the starting material or mono-brominated species will show distinct, additional peaks.

    • IR (Infrared) Spectroscopy: The spectrum should show a strong carbonyl (C=O) stretch characteristic of an aromatic ketone.

Data & Protocols

Solvent Selection Summary

The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold.

SolventBoiling Point (°C)Properties & Rationale for Use
Ethanol 78Recommended starting solvent. Good for polar ketones; often shows a large solubility differential between hot and cold.[1][9]
Isopropanol 82Similar to ethanol, slightly higher boiling point. Can be a good alternative.
Hexane / Heptane ~69 / ~98Poor solvent. Useful as an anti-solvent in a two-solvent system (e.g., with ethyl acetate or acetone) to induce precipitation.[10]
Ethyl Acetate 77A moderately polar solvent. Can be used alone or in combination with hexanes.
Water 100Poor solvent. The compound is expected to be insoluble. Excellent as the anti-solvent to pair with ethanol or isopropanol.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 2,2-Dibromo-1-(4-methylphenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator under vacuum. Determine the yield and melting point of the purified product.

Recrystallization Workflow Diagram

This diagram illustrates the logical steps and decision points in the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Crystallization & Isolation start Place Crude Solid in Flask add_solvent Add Minimal Hot Solvent to Dissolve start->add_solvent check_color Is Solution Colored? add_solvent->check_color add_charcoal Add Activated Charcoal check_color->add_charcoal Yes cool_solution Cool Solution Slowly check_color->cool_solution No hot_filter Perform Hot Filtration add_charcoal->hot_filter hot_filter->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce_xtal Induce Crystallization (Scratch / Seed / Cool) check_crystals->induce_xtal No collect_xtal Collect Crystals (Vacuum Filtration) check_crystals->collect_xtal Yes induce_xtal->check_crystals wash_dry Wash with Cold Solvent & Dry collect_xtal->wash_dry final_product Pure Product wash_dry->final_product

Caption: Workflow for the recrystallization of 2,2-Dibromo-1-(4-methylphenyl)ethanone.

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2477. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,2-Dibromo-1-(4-methylphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-(4-methylphenyl)- (CAS 619-41-0). [Link]

  • Chem-Impex. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. [Link]

  • Advanced ChemBlocks Inc. (n.d.). 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
  • ResearchGate. (2025). Synthesis of α‐monohaloketones from α,α‐dihaloketones via selective dehalogenation. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–844. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Topic: Column Chromatography Troubleshooting & Optimization Target Molecule: 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as -dibromo-4-methylacetophenone).[1] Primary Challenge: Separation from mono-brominated imp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Optimization

Target Molecule: 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as


-dibromo-4-methylacetophenone).[1]
Primary Challenge:  Separation from mono-brominated impurity and starting material while preventing silica-induced degradation.
Safety Critical Warning: Lachrymator Hazard

WARNING:


-Halo ketones are potent lachrymators  (tear gas agents).
[1][2] *   Engineering Control:  All operations (TLC spotting, column packing, fraction collection, rotary evaporation) MUST  be performed inside a functioning fume hood.
[2] *   PPE:  Double nitrile gloves, lab coat, and safety goggles are mandatory.
[1][2] *   Decontamination:  Keep a "quench bucket" (10% aqueous Sodium Thiosulfate or Sodium Bisulfite) ready to neutralize spills and rinse glassware.[2]
Module 1: The Separation Logic (Pre-Experiment Analysis)

Before packing the column, you must understand the physicochemical behavior of your mixture.[2] The separation of the Target (Di-bromo) from the Impurity (Mono-bromo) and Starting Material (SM) relies on subtle differences in polarity and hydrogen-bonding capability.[1][2]

Theoretical Elution Order (Silica Gel): Bromine atoms are electron-withdrawing.[1][2] They reduce the electron density on the carbonyl oxygen, making it less basic and less likely to hydrogen-bond with the silanols on the silica surface.[2] Therefore, the elution order is typically:

  • Fastest (

    
    ):  2,2-Dibromo-1-(4-methylphenyl)ethanone (Target)
    
  • Intermediate: 2-Bromo-1-(4-methylphenyl)ethanone (Major Impurity)

  • Slowest (

    
    ):  4-Methylacetophenone (Starting Material)
    

The Problem: The polarity difference between the Mono- and Di-bromo species is small. Furthermore, these compounds are prone to dehydrohalogenation (losing HBr) on acidic silica, turning your product into a yellow/brown tar inside the column.[2]

Module 2: Optimization & Protocol
Step 1: TLC Optimization (The "Golden Rule" of

)

Do not use a generic gradient. You need a solvent system that places your target at


 and the mono-impurity at 

.[1]
Solvent SystemPolarityApplication
Hexanes / EtOAc (95:5) LowStandard starting point.[1] Good for bulk separation.[2]
Hexanes / DCM (80:20) MediumRecommended. DCM often provides better selectivity for halo-ketones than EtOAc due to dipole interactions.[1][2]
Toluene (100%) Low-MediumPro-Tip: If spots overlap in Hex/EtOAc, try pure Toluene.[1][2] The

-

interactions with the aromatic ring can alter selectivity.[1]
Step 2: Stationary Phase Neutralization (CRITICAL)

Standard silica gel is slightly acidic (pH 6.5–7.0, but local acidity can be higher).[2] This causes the "Yellow Band of Death" (decomposition).[2]

  • Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) in the mobile phase during packing.[2]

  • Why? This neutralizes acidic sites, preventing HBr elimination and protecting your di-bromo product.[1][2]

Step 3: Column Loading [2]
  • Method: Solid Load (Dry Load) is superior here.[2]

  • Protocol: Dissolve crude mixture in minimal DCM. Add Celite 545 (1:2 ratio w/w).[2] Evaporate to a free-flowing powder.[1] Load this powder on top of the packed column.

  • Why? Liquid loading often leads to "streaking" (tailing), which causes the mono-bromo impurity to contaminate the tail of your di-bromo peak.[1]

Module 3: Visualized Workflows
Workflow 1: Purification Logic Flow

This diagram outlines the decision-making process during the purification attempt.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (Hex/EtOAc 95:5) Start->TLC Check Check Rf Separation (ΔRf) TLC->Check GoodSep ΔRf > 0.15 Check->GoodSep Yes BadSep ΔRf < 0.10 (Overlap) Check->BadSep No Column Run Column (Neutralized Silica) GoodSep->Column AltSolvent Switch Solvent: Try Hex/DCM or Toluene BadSep->AltSolvent Decomp Is Product Turning Yellow? Column->Decomp AltSolvent->Check FastRun Increase Flow Rate Collect Smaller Fractions Decomp->FastRun No (Stable) Recryst ABORT COLUMN Switch to Recrystallization (EtOH or Hexanes) Decomp->Recryst Yes (Unstable)

Caption: Decision logic for purifying labile


-halo ketones. Note the "Abort" path to recrystallization if decomposition occurs.[2]
Module 4: Troubleshooting & FAQs
Q1: My product spot on TLC is "streaking" or disappearing. What is happening?

Diagnosis: Decomposition on the stationary phase.[3] The Fix:

  • Neutralize: Did you add 1% Triethylamine to the column packing solvent? If not, the silica acidity is degrading your compound.[2]

  • Speed:

    
    -halo ketones are not stable indefinitely on silica.[1][2] You must run the column quickly .[2] Do not leave it running overnight. Use flash pressure (air/nitrogen) to elute within 20–30 minutes.[2]
    
Q2: I cannot get baseline separation between the Mono-bromo and Di-bromo species.

Diagnosis: The lipophilicity is too similar for standard adsorption chromatography. The Fix:

  • Change Selectivity: Switch from Hexane/EtOAc to 100% Toluene or Hexane/Dichloromethane (3:1) . The different solvation mechanism (dipole vs. H-bond) often separates these specific pairs better.[2]

  • Increase Column Length: Use a longer column (higher aspect ratio, e.g., 20:1 height:width) but ensure you use pressure to keep the run time short.

  • Fraction Size: Collect smaller fractions. If your column volume is 200mL, collect 10-15mL fractions.[1] The pure product is likely in the "front" of the peak.

Q3: The fractions turned brown after sitting in the test tubes.

Diagnosis: Autocatalytic decomposition. The Fix: Trace HBr is forming, which catalyzes further decomposition.[2]

  • Immediate Action: Evaporate the solvent from the fractions immediately after collection.[2] Do not let them sit in the hood for hours.

  • Storage: Store the purified solid in the freezer (-20°C), protected from light.

Q4: Is there an alternative to column chromatography?

Answer: Yes, and it is often preferred for this specific molecule.[2] Recrystallization:

  • Solvent: Ethanol (95%) or a mixture of Hexanes/Ethyl Acetate.[2]

  • Method: Dissolve the crude oil in hot ethanol. Let it cool slowly. The 2,2-dibromo species (Target) usually crystallizes out first (higher melting point), while the mono-bromo liquid/oil stays in the mother liquor.[2]

  • Recommendation: Try recrystallization before attempting a difficult column.

Module 5: Experimental Data Summary
ParameterRecommended ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Must be neutralized with 1%

.[1]
Mobile Phase A Hexanes (100%)Start here.
Mobile Phase B Ethyl Acetate (0-5%)Gradient: 0%

5% over 10 CV (Column Volumes).[2]
Loading Ratio 1:30 to 1:50Ratio of Compound : Silica (by weight).[2]
Flow Rate 15-20 mL/minFor a standard 2-inch diameter column.[1] Keep it fast.
Detection UV (254 nm)Aromatic ring absorbs strongly.[2]
References
  • Synthesis and Characterization: BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone. (Analogous chemistry for phenacyl dibromides). [2]

  • Safety Data: Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone. (Lachrymator handling protocols).

  • Silica Catalyzed Reactions: ResearchGate. Silica gel catalyzed α-bromination of ketones. (Discusses interaction of NBS/Bromine with silica).

  • TLC Optimization: University of Rochester, Dept. of Chemistry.[2] Solvent Systems for TLC. (General guide for polarity optimization).

  • Recrystallization Alternative: Organic Syntheses. 2,4-Dibromo-3-pentanone.

    
    -dibromo ketones). 
    

Sources

Optimization

Troubleshooting low yield in Hantzsch thiazole synthesis

Core Directive & Introduction The Hantzsch Thiazole Synthesis is the condensation of an -haloketone with a thioamide (or thiourea) to form a 1,3-thiazole ring. While theoretically robust, this reaction is notorious for v...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Introduction

The Hantzsch Thiazole Synthesis is the condensation of an


-haloketone with a thioamide (or thiourea) to form a 1,3-thiazole ring. While theoretically robust, this reaction is notorious for variable yields, often resulting in "black tar" or crude mixtures that defy crystallization.

This guide moves beyond standard textbook procedures to address the thermodynamic traps and kinetic stalls that ruin yields in real-world drug discovery campaigns. We focus on the three primary failure modes: Reagent Degradation , Incomplete Dehydration , and Work-up pH Mismanagement .

Diagnostic Workflow (Visual Guide)

Before altering your protocol, identify your specific failure mode using the decision tree below.

HantzschTroubleshooting Start Observation Issue1 Reaction turns black/tarry within minutes Start->Issue1 Issue2 LCMS shows Mass + 18 (Intermediate trapped) Start->Issue2 Issue3 Clean Crude NMR but Low Mass Recovery Start->Issue3 Cause1 α-Haloketone Polymerization or Decomposition Issue1->Cause1 Cause2 Failure to Dehydrate (Hydroxythiazoline) Issue2->Cause2 Cause3 Product lost to Aqueous Phase (pH < pKa of Thiazole) Issue3->Cause3 Sol1 Action: Purify Haloketone (Wash/Recrystallize) immediately Cause1->Sol1 Sol2 Action: Add Dehydrating Agent (TFAA/Pyridine or EtOH/Reflux) Cause2->Sol2 Sol3 Action: Adjust pH to 8-9 Use Salting Out (NaCl) Cause3->Sol3

Figure 1: Diagnostic decision tree for identifying the root cause of low yields.

Phase 1: Reagent Integrity (The "Black Tar" Scenario)

The Problem: The reaction mixture turns into a viscous black oil almost immediately upon heating. The Cause:


-Haloketones (especially 

-bromoacetophenones) are potent lachrymators and highly electrophilic. They are prone to:
  • Polymerization: Initiated by trace acid or light.

  • Peroxide Formation: Upon long-term storage.

  • Hydrolysis: Reaction with ambient moisture to form

    
    -hydroxyketones.
    

The Fix: Pre-Reaction Purification Never use an


-haloketone that has turned purple, green, or black without purification.
Reagent StateRecommended Purification Protocol
Solid (Slightly Discolored) Recrystallization: Dissolve in minimal hot hexanes or cyclohexane. Cool to 0°C. Filter rapidly.
Liquid/Oil (Dark) Filtration: Pass through a short pad of silica gel using 5% EtOAc/Hexanes. The polymer stays on the silica; the monomer elutes.
Old Stock (>6 months) Synthesis: It is often faster to brominate the parent ketone fresh (using NBS or

) than to rescue a degraded commercial bottle.

Expert Insight: If your haloketone is a liquid, check its NMR. If you see broad humps in the baseline, you have polymers. These polymers act as acid catalysts that char your thioamide.

Phase 2: Reaction Kinetics (The "Stalled Intermediate")

The Problem: LCMS shows a peak corresponding to [M+H] + 18. The reaction seems "stuck." The Cause: The Hantzsch synthesis proceeds in two steps:[1][2]

  • S-Alkylation: Fast, forms a thioether.

  • Cyclization/Dehydration: Slower. The intermediate 4-hydroxythiazoline forms but fails to eliminate water to aromatize.

Mechanistic Visualization:

Mechanism Reagents Thioamide + α-Haloketone Step1 S-Alkylation (Fast) Reagents->Step1 Intermed1 S-Alkyl Thioimidate Step1->Intermed1 Step2 Cyclization (N-attack) Intermed1->Step2 Intermed2 4-Hydroxythiazoline (STALLED HERE) Step2->Intermed2 Step3 - H₂O (Dehydration) Intermed2->Step3 Product Thiazole Step3->Product

Figure 2: The Hantzsch pathway.[3][4][5][6][7][8][9] Note the critical dehydration step where reactions often stall.

The Fix: Forcing Dehydration If standard reflux in ethanol fails:

  • The Nicolaou Modification: Cool the reaction. Add Trifluoroacetic Anhydride (TFAA) and Pyridine.[10] This converts the hydroxyl group into a good leaving group (trifluoroacetate), forcing aromatization instantly [1].

  • Solvent Switch: Switch from Ethanol (bp 78°C) to Dioxane (bp 101°C) or Toluene (bp 110°C) and use a Dean-Stark trap to physically remove water.

Phase 3: Work-up & Isolation (The "Missing Mass")

The Problem: The reaction looked clean, but after aqueous extraction, the mass recovery is <20%. The Cause: Thiazoles are basic (pKa of conjugate acid ~2.5).

  • If you wash with 1M HCl , you protonate the thiazole nitrogen.

  • The resulting thiazolium salt is highly water-soluble and is discarded with the aqueous layer.

The Fix: The pH Goldilocks Zone

  • Target pH: 8–9.

  • Neutralization: Use saturated

    
     or 
    
    
    
    . Do not use strong NaOH, as electron-deficient thiazoles can undergo ring-opening hydrolysis under strongly basic conditions.

Protocol: The "Salting Out" Extraction

  • Evaporate reaction solvent (Ethanol/DMF) before extraction.

  • Resuspend residue in EtOAc.

  • Add Saturated

    
     (aq).
    
  • Critical Step: Add solid NaCl to the aqueous layer until saturated. This "salting out" effect forces the organic thiazole out of the water phase and into the EtOAc.

Validated Experimental Protocol

General Procedure for 2-Aminothiazole Synthesis Use this as a baseline control experiment.

  • Stoichiometry: Dissolve 1.0 equiv of Thiourea in Ethanol (0.5 M concentration).

  • Addition: Add 1.05 equiv of freshly purified

    
    -haloketone.
    
    • Note: A slight excess of ketone ensures all nucleophilic thiourea is consumed, simplifying purification.

  • Reflux: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC.[11] If the starting ketone spot disappears but a polar spot (intermediate) remains, extend time.

  • Isolation (Precipitation Method):

    • Cool reaction to room temperature.[1][3][5][12]

    • The product often crystallizes as the hydrobromide salt. Filter this solid.

    • Wash with cold ethanol and diethyl ether.

    • Free Basing: Suspend the salt in water, adjust pH to 9 with ammonium hydroxide, and filter the free base.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes. Recent "Green Chemistry" literature suggests that performing the reaction in water (often under ultrasound or microwave irradiation) can actually improve yields by exploiting the hydrophobic effect, which forces the organic reactants together [2].

Q: My product is an oil that won't crystallize. What now? A: This is common if you have residual solvent (DMF/DMSO).

  • Solution: Dissolve the oil in

    
     and add 
    
    
    
    in dioxane. The thiazole hydrochloride salt will often precipitate as a nice solid. You can purify the salt and free-base it later.

Q: I am using a sterically hindered ketone (e.g., t-Butyl). Yield is <10%. A: Steric bulk prevents the initial S-alkylation.

  • Solution: Switch to solvent-free conditions. Grind the thiourea and haloketone together in a mortar and pestle (or ball mill) with a catalytic amount of

    
    -TsOH. The high local concentration overcomes the entropic penalty [3].
    

References

  • Holzapfel-Meyers-Nicolaou Modification

    • Context: Use of TFAA/Pyridine to force dehydration of the hydroxythiazoline intermediate.[10]

    • Source: ResearchGate.[3]

  • Green Chemistry / Water Solvent

    • Context: Synthesis of Hantzsch thiazoles in water or solvent-free conditions to improve yield and reduce waste.
    • Source: ResearchGate.[3]

  • Mechanism & General Overview

    • Context: Detailed mechanistic steps including S-alkylation and cycliz
    • Source: Organic Chemistry Portal.[9]

  • Intermediate Isolation

    • Context: Evidence of the hydroxythiazoline intermediate and its isol
    • Source: ResearchGate.[3]

Sources

Troubleshooting

Effect of temperature on the dibromination of 4-methylacetophenone

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process engineers. It synthesizes kinetic principles with practical bench execution to address the specific challenge of d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process engineers. It synthesizes kinetic principles with practical bench execution to address the specific challenge of dibrominating 4-methylacetophenone.

Topic: Temperature Optimization for the Dibromination of 4-Methylacetophenone Ticket ID: APP-NOTE-8821 Support Level: Senior Scientist / Process Development

Executive Summary: The "Goldilocks" Thermal Window

The dibromination of 4-methylacetophenone (to form 2,2-dibromo-1-(4-methylphenyl)ethan-1-one ) presents a classic kinetic vs. thermodynamic challenge. Unlike monobromination, which proceeds rapidly at


, the introduction of the second bromine atom is kinetically retarded by the electron-withdrawing nature of the first halogen.
  • Too Cold (

    
    ):  Reaction stalls at the monobromide (2-bromo-4'-methylacetophenone).
    
  • Too Hot (

    
    ):  Promotes competing ring bromination (ortho to the activating methyl group) and formation of intractable tars/polymers.
    
  • Optimal Window:

    
      (Post-addition ramp).
    

Mechanistic Insight & Temperature Causality

To troubleshoot yield issues, one must understand the stepwise mechanism. The reaction proceeds via an acid-catalyzed enolization.

  • First Bromination (Fast): The ketone enolizes easily. Addition of

    
     is exothermic. This step is rapid even at 
    
    
    
    .
  • The Bottleneck: The resulting

    
    -bromo ketone has an electron-withdrawing bromine atom. This destabilizes the formation of the second enol (or protonated enol) intermediate required for the second bromination.
    
  • Thermal Requirement: Overcoming this increased activation energy barrier requires thermal input (heat).

Pathway Visualization

The following diagram illustrates the reaction flow and where temperature exerts control.

ReactionPath Start 4-Methylacetophenone Enol1 Enol Intermediate Start->Enol1 H+ Cat. Ring Ring Brominated Impurity Start->Ring High T (>80°C) Lewis Acid impurities Mono Monobromide (Kinetic Trap) Enol1->Mono Br2, 0-20°C (Fast, Exothermic) Enol2 2nd Enol (High Barrier) Mono->Enol2 Requires Heat (>40°C) Mono->Ring High T Di Target: Dibromide Enol2->Di Br2 (2nd Eq) Tri Tribromide/Tars Di->Tri Excess Br2 High T (>80°C)

Figure 1: Reaction coordinate flow showing the thermal activation required to bypass the Monobromide kinetic trap without triggering side reactions.

Optimized Experimental Protocol

Target: 2,2-dibromo-1-(4-methylphenyl)ethan-1-one Scale: 10 mmol (adaptable)

Reagents
  • Substrate: 4-Methylacetophenone (1.34 g, 10 mmol)

  • Solvent: Glacial Acetic Acid (15 mL) – Critical for stabilizing the enol.

  • Reagent: Bromine (

    
    ) (3.52 g, 1.15 mL, 22 mmol) – 2.2 equivalents.
    
  • Catalyst: 48% HBr (2-3 drops) – Initiator.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

  • Initial Charge: Dissolve the ketone in Glacial Acetic Acid. Add the catalytic HBr.

  • Temperature Control (Stage 1): Cool the system to

    
     - 
    
    
    
    (water bath).
  • Addition (The Monobromination): Add the bromine solution dropwise over 30 minutes.

    • Observation: The red color of bromine should disappear rapidly as it hits the solution.

    • Note: The reaction is exothermic; do not allow T to exceed

      
       during this phase.
      
  • Temperature Control (Stage 2): Once addition is complete, the reaction mixture will likely contain mostly monobromide.

    • Action: Replace the cooling bath with an oil bath.

    • Ramp: Heat the mixture to

      
        and hold for 2-3 hours.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The monobromide spot (

    
    ) should convert to the dibromide (
    
    
    
    , often streaks).
  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice water (100 mL).

    • If the product precipitates as a solid, filter and wash with cold water.

    • If oil separates, extract with DCM, wash with

      
       (sat.) to remove acetic acid, then brine. Dry over 
      
      
      
      .[1][2][3][4]

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose yield or purity issues immediately.

Troubleshooting Q1 Analysis Result? Res1 Major Product: Monobromide Q1->Res1 Res2 Major Product: Dibromide (Target) Q1->Res2 Res3 Impurity: Ring Bromination Q1->Res3 Res4 Impurity: Tars / Black Oil Q1->Res4 Act1 Action: INCREASE Temp to 60°C Check Stoichiometry (need >2.1 eq) Res1->Act1 Reaction Incomplete Success Proceed to Workup (Avoid basic hydrolysis) Res2->Success Act3 Action: DECREASE Temp (<50°C) Check for Lewis Acid contaminants (Fe, Al) Res3->Act3 Over-reaction Act4 Action: Reduce Temp Exclude Light Use fresh Br2 Res4->Act4 Decomposition

Figure 2: Troubleshooting logic for common deviation scenarios.

Frequently Asked Questions (FAQs)

Q: Why can't I just reflux the reaction to ensure completion? A: Refluxing (typically


 for acetic acid) is too aggressive for this substrate. The 4-methyl group activates the aromatic ring. At reflux temperatures, you will see significant electrophilic aromatic substitution (ring bromination) and oxidative degradation of the methyl group, leading to complex mixtures that are difficult to purify.

Q: My product is an oil, but the literature says it should be a solid. Why? A: The dibromide (2,2-dibromo-1-(4-methylphenyl)ethan-1-one) has a melting point near room temperature (often reported around


, though pure samples can be higher). Small amounts of solvent (acetic acid) or monobromide impurity significantly depress the melting point.
  • Fix: Recrystallize from ethanol/water or hexane at

    
     to induce crystallization.
    

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes, but NBS is typically used for radical bromination (benzylic position on the methyl group) or mild monobromination. To achieve alpha-dibromination with NBS, you generally need a strong acid catalyst (p-TsOH) and higher temperatures. Liquid bromine in acetic acid is generally preferred for atom economy and ease of scale-up for the dibromide.

Q: I see a "tribromo" impurity. How do I remove it? A: The tribromide is chemically chemically distinct (less acidic protons). However, separation is difficult. Prevention is key: Ensure strict temperature control (


) and do not exceed 2.2 equivalents of bromine. If present, column chromatography is usually required as recrystallization often co-crystallizes the poly-brominated species.

References

  • General Reactivity of Acetophenones: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Halogenation of Ketones). Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Specific Protocols & Analogues

    • Organic Syntheses, Coll.[3][5][6] Vol. 2, p. 480 (1943); Vol. 16, p. 73 (1936). Synthesis of 3-Bromoacetophenone (Temperature effects).

    • Organic Syntheses, Coll.[3][5][6] Vol. 6, p. 401 (1988). Dibromination of 3-pentanone (Demonstrating thermal requirements for second halogen).

  • Green/Alternative Methods (Contextual)

    • Podgoršek, A., et al. "Bromination of ketones with H2O2–HBr 'on water'." Green Chemistry, 2007, 9, 1212-1218. (Discusses selectivity issues).

Sources

Optimization

Technical Support Center: High-Purity Protocols for 2,2-Dibromo-1-(4-methylphenyl)ethanone

Case ID: GEM-DB-4ME Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering purity issues with 2,2-Dibromo-1-(4-methylphenyl)ethanone (a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GEM-DB-4ME Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as


-dibromo-4-methylacetophenone). This compound is a critical intermediate for synthesizing thiazoles, imidazoles, and other heterocycles.

The Core Challenge: The synthesis often yields a mixture of the target geminal dibromide, the under-brominated monobromo species (major impurity), and occasionally the tribromo species. Because the melting points of these species are often close (and the mixture tends to form an oil), standard purification can be deceptive.

This guide provides a self-validating workflow to diagnose, prevent, and cure these purity issues.

Module 1: Diagnostic Triage (Characterization)

Before attempting purification, you must quantify the impurity profile. Melting point alone is unreliable due to melting point depression in mixtures.


H NMR is the only definitive diagnostic tool. 
The "Fingerprint" Region

Focus on the aliphatic region (


 ppm). The chemical shift of the alpha-carbon protons is distinct for each species.
SpeciesStructure Fragment

H NMR Shift (

, ppm in

)
MultiplicityDiagnostic Note
Monobromo (Impurity)


Singlet (

)
Major impurity. Indicates incomplete reaction.
Dibromo (Target)


Singlet (

)
Significantly downfield due to two halogens.
Tribromo (Over-reaction)

N/A N/ANo alpha protons. Detected by lack of integral balance with aryl protons.
Starting Material


Singlet (

)
Rarely seen if excess

was used.

Troubleshooting Tip: If your integration ratio of the


 ppm peak (Target) to the 

ppm peak (Mono) is less than 95:5 , you need to re-process. Do not proceed to the next step of your synthesis; the monobromo species is often more reactive and will create complex side-product mixtures.

Module 2: Synthesis Optimization (Prevention)

Purity starts in the flask. The most common cause of impure "oils" is poor stoichiometry control.

The Reaction Pathway

ReactionPath SM 4-Methylacetophenone Mono Monobromo Intermediate (Solid, MP ~50°C) SM->Mono 1.0 eq Br2 Fast Ring Ring Bromination (By-product) SM->Ring Lewis Acid (Fe, Al) or Light Di 2,2-Dibromo Target (Low MP Solid/Oil) Mono->Di 2.0-2.2 eq Br2 Slower Tri Tribromo Impurity (Unstable) Di->Tri Excess Br2 High Temp

Figure 1: Reaction progression. Note that the second bromination is slower than the first due to the electron-withdrawing effect of the first bromine.

Critical Protocol Adjustments
  • Stoichiometry: Use

    
     equivalents  of Bromine (
    
    
    
    ). Using exactly
    
    
    eq often leaves
    
    
    monobromo species because of minor losses or side reactions.
  • Solvent Choice: Use Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) .

    • Why? These solvents suppress enolization on the ring, favoring side-chain bromination. Avoid Lewis acids (like

      
       or 
      
      
      
      contaminants) which catalyze ring bromination.
  • Temperature Staging:

    • Stage 1: Add

      
       at 
      
      
      
      to prevent runaway exotherms.
    • Stage 2: Once addition is complete, warm to RT or

      
        for 1-2 hours. The second bromination has a higher activation energy; heat is required to drive the conversion of Mono 
      
      
      
      Di.

Module 3: Purification Protocols (The "Cure")

If your crude product is impure, choose your path based on its physical state.

Decision Tree: Purification Strategy

Purification Start Crude Product State Solid Solid / Semi-Solid Start->Solid Oil Viscous Oil Start->Oil Recryst Recrystallization (Ethanol or AcOH) Solid->Recryst Primary Method Distill High-Vac Distillation (Best for Purity) Oil->Distill If thermally stable Column Flash Chromatography (Neutral Alumina) Oil->Column If small scale Check Target: >98% Di <2% Mono Recryst->Check Check NMR Distill->Check Column->Check

Figure 2: Selection of purification method based on physical state.

Method A: Recrystallization (For Solids)

Best for removing small amounts of monobromo impurity.

  • Solvent: Ethanol (

    
     or Absolute) is the standard. If solubility is too high, use Ethanol/Water (
    
    
    
    ).
  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot ethanol (

      
      ).
      
    • Crucial Step: Allow to cool to room temperature very slowly . Rapid cooling traps the monobromo impurity in the crystal lattice.

    • Cool further to

      
      .
      
    • Filter and wash with cold hexane (to remove oily residues).

  • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, reheat to dissolve, add a seed crystal (if available), and scratch the glass side of the flask.

Method B: Vacuum Distillation (For Oils)

Best for large-scale purification or when the product refuses to crystallize.

  • Setup: Short-path distillation head.

  • Pressure: High vacuum (

    
    ) is mandatory to keep the boiling point low and prevent decomposition.
    
  • Expectation:

    • Fraction 1: Residual solvent/Monobromo (lower BP).

    • Fraction 2:2,2-Dibromo Target (distinct higher BP).

    • Pot Residue: Tribromo/Polymers.

Method C: Chromatography (The "Last Resort")[1]
  • Warning:

    
    -Halo ketones are reactive. They can decompose on acidic silica gel.
    
  • Modification: Use Neutral Alumina or silica gel neutralized with

    
     Triethylamine.
    
  • Eluent: Hexane/Ethyl Acetate (start

    
    , gradient to 
    
    
    
    ).

Module 4: Storage & Safety (Critical)

Safety Warning: Lachrymator

This compound is a potent lachrymator (tear gas agent).

  • Handling: Always work in a functioning fume hood.

  • Spills: Neutralize spills immediately with a dilute solution of ammonia or sodium thiosulfate to degrade the C-Br bond.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Storage Stability
  • Hydrolysis: The gem-dibromide is sensitive to moisture. It can hydrolyze back to the aldehyde or diketone over time.

  • Condition: Store in a tightly sealed vial, under Argon/Nitrogen, at

    
      in the dark.
    
  • Shelf Life: Re-check NMR if stored for

    
     months.
    

References

  • Organic Syntheses. (1977). 2,4-Dibromo-3-pentanone (General procedure for alpha-bromination). Organic Syntheses, Coll. Vol. 6, p.403. Retrieved February 7, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-.[1][2][3] (Physical properties data). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Heterocycles from 2,2-Dibromo-1-(4-methylphenyl)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-(4-methylphenyl)ethanone. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-(4-methylphenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the synthesis of various heterocyclic scaffolds from this versatile yet sometimes challenging starting material.

Introduction to the Reactivity of 2,2-Dibromo-1-(4-methylphenyl)ethanone

2,2-Dibromo-1-(4-methylphenyl)ethanone is a valuable building block in heterocyclic chemistry. Its gem-dibromo functionality provides a unique electrophilic center that can react with a variety of binucleophiles to form a diverse range of heterocyclic systems. However, the presence of two leaving groups on the same carbon atom also introduces specific challenges, including the potential for side reactions and difficulties in controlling selectivity. This guide will address these challenges head-on, providing you with the knowledge to optimize your synthetic routes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocycles that can be synthesized from 2,2-Dibromo-1-(4-methylphenyl)ethanone?

A1: This starting material is most commonly used for the synthesis of:

  • Quinoxalines: Through condensation with o-phenylenediamines.[1]

  • Thiazoles: Via the Hantzsch thiazole synthesis with a thioamide.

  • Imidazoles: By reaction with amidines.

  • Pyrazoles: Through condensation with hydrazine derivatives.

Q2: My reaction is giving a complex mixture of products. What are the likely side reactions?

A2: The most common side reaction to consider is the Favorskii rearrangement .[2][3] This occurs when a strong base is used and can lead to the formation of carboxylic acid derivatives instead of the desired heterocycle. Other potential side reactions include:

  • Over-alkylation or multiple substitutions with the nucleophile.

  • Elimination reactions to form α-bromoenolate intermediates.

  • Hydrolysis of the dibromoketone under aqueous basic conditions.

Q3: How does the 4-methylphenyl group affect the reactivity of the starting material?

A3: The 4-methyl group is an electron-donating group which can slightly influence the reactivity of the carbonyl group and the stability of reaction intermediates. While its effect is not as pronounced as stronger electron-donating or -withdrawing groups, it can have subtle effects on reaction rates and regioselectivity in certain cases.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Heterocycle
Potential Cause Troubleshooting Recommendation Scientific Rationale
Favorskii Rearrangement Use a milder base (e.g., NaHCO₃, K₂CO₃) instead of strong bases like NaOH or alkoxides.Strong bases promote the formation of a cyclopropanone intermediate, which is the key step in the Favorskii rearrangement.[2][3] Milder bases are sufficient to facilitate the cyclocondensation reaction without promoting the rearrangement.
Incomplete Reaction Increase reaction temperature and/or time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.Cyclocondensation reactions can sometimes be slow, and ensuring complete consumption of the starting material is crucial for maximizing yield.
Degradation of Starting Material Add the 2,2-dibromo-1-(4-methylphenyl)ethanone solution slowly to the reaction mixture containing the nucleophile.This helps to maintain a low concentration of the electrophilic dibromoketone, minimizing potential side reactions and degradation.
Poor Solubility of Reagents Choose a solvent system that solubilizes both the dibromoketone and the nucleophile. A mixture of a polar aprotic solvent (e.g., THF, DMF) and a protic solvent (e.g., ethanol) can be effective.Proper solubilization of all reactants is essential for efficient reaction kinetics.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Recommendation Scientific Rationale
Double Substitution Use a stoichiometric amount of the nucleophile or a slight excess.The gem-dibromo group can potentially react with two equivalents of a nucleophile. Controlling the stoichiometry is key to favoring the desired cyclization.
Formation of Regioisomers For unsymmetrical nucleophiles, the reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity. A systematic screen of these parameters may be necessary.The electronic and steric properties of the nucleophile and the reaction conditions can favor one reaction pathway over another.
Competing Reaction Pathways Analyze the side products to identify their structures. This will provide insight into the competing reaction and allow for targeted adjustments to the reaction conditions.Understanding the nature of the byproducts is the first step in devising a strategy to suppress their formation.

Experimental Protocols & Mechanistic Insights

Synthesis of 2-(4-methylphenyl)quinoxaline

This protocol is adapted from an efficient one-step procedure for the synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones.[1]

Reaction Scheme:

G struct1 Br | (p-MePh)-CO-CH | Br struct3 2-(4-methylphenyl)quinoxaline struct1->struct3 + struct2 Ethanol, Reflux struct2 o-phenylenediamine G start Start reagents 2,2-Dibromo-1-(4-methylphenyl)ethanone Thiourea start->reagents solvent Ethanol reagents->solvent reaction Reflux solvent->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification product 2-Amino-4-(4-methylphenyl)thiazole purification->product G A Initial Adduct Formation B Intramolecular Cyclization A->B Nucleophilic attack C Dehydrobromination & Aromatization B->C Elimination of HBr & H₂O

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2,2-Dibromo-1-(4-methylphenyl)ethanone: An NMR-Centric Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 2,2-Dibromo-1-(4-methylphenyl)ethanone, an α,α-dihaloacetophenone derivative, serves as a valuable synthon, yet its complete spectral characterization is not widely documented. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a predictive framework grounded in established principles. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic perspective for its characterization.

The Central Role of NMR in Structural Determination

NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it indispensable. For a molecule like 2,2-Dibromo-1-(4-methylphenyl)ethanone, NMR provides a definitive fingerprint, allowing for the precise assignment of each proton and carbon atom.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,2-Dibromo-1-(4-methylphenyl)ethanone is anticipated to exhibit three distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the two bromine atoms, as well as the electronic effects of the para-methyl substituent on the aromatic ring.

  • Aromatic Protons (H-2, H-3, H-5, H-6): The four aromatic protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group (H-2 and H-6) are expected to be deshielded due to the electron-withdrawing effect of the carbonyl group and will resonate at a lower field (higher ppm) compared to the protons meta to the acetyl group (H-3 and H-5).[1] The electron-donating methyl group will slightly shield the ortho and para protons.

  • Methine Proton (H-α): The single proton on the α-carbon, bonded to two bromine atoms, will be significantly deshielded due to the strong inductive effect of the halogens. This will result in a singlet at a considerably downfield chemical shift.

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet in a region typical for aryl methyl groups.

Visualizing the Proton Environment

The following diagram illustrates the distinct proton environments in 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Caption: Distinct proton environments in 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon will appear at a characteristic downfield chemical shift, typically in the range of 180-200 ppm. Its exact position will be influenced by the adjacent dibrominated carbon.

  • Aromatic Carbons: The six aromatic carbons will give rise to four signals due to the symmetry of the para-substituted ring. The quaternary carbons (C-1 and C-4) will have distinct chemical shifts from the protonated carbons (C-2, C-6 and C-3, C-5). The chemical shifts can be estimated using additive rules for substituted benzenes.[2][3]

  • α-Carbon (CHBr₂): This carbon, directly attached to two bromine atoms, will be significantly shifted downfield compared to a typical alkyl carbon, appearing in the region of 30-50 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will resonate at a typical upfield chemical shift of around 20-25 ppm.

Predicted NMR Data for 2,2-Dibromo-1-(4-methylphenyl)ethanone
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~7.8-8.0 (d, 2H)Aromatic (H-2, H-6)
~7.2-7.4 (d, 2H)Aromatic (H-3, H-5)
~6.5-7.0 (s, 1H)Methine (CHBr₂)
~2.4 (s, 3H)Methyl (CH₃)

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.[4][5][6]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and often more rapid, information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2,2-Dibromo-1-(4-methylphenyl)ethanone, MS would be particularly useful for:

  • Molecular Ion Peak: Determining the exact mass of the molecule, which would confirm its elemental composition. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the mass spectrum will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.[7][8] This isotopic signature is a strong indicator of the presence of two bromine atoms.

  • Fragmentation Pattern: Analysis of the fragment ions can provide information about the connectivity of the molecule. Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the acyl group.

Comparison:

FeatureNMRMass Spectrometry
Structural Detail High (connectivity, stereochemistry)Moderate (molecular weight, fragmentation)
Isomer Differentiation ExcellentCan be challenging for some isomers
Sample Amount MilligramsMicrograms to Nanograms
Analysis Time Minutes to hoursMinutes
Key Information Detailed chemical environmentMolecular formula and substructures

Workflow for Structural Confirmation

The following diagram outlines a typical workflow for the structural confirmation of a synthesized compound like 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For 2,2-Dibromo-1-(4-methylphenyl)ethanone, the IR spectrum would be characterized by:

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[9][10]

  • C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring would also be present.

Comparison:

FeatureNMRInfrared Spectroscopy
Information Provided Detailed molecular structurePresence of functional groups
Isomer Differentiation ExcellentPoor for positional isomers
Sample Preparation Solution in a deuterated solventNeat, KBr pellet, or solution
Analysis Time Minutes to hoursMinutes
Primary Use Unambiguous structure determinationRapid functional group identification

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,2-Dibromo-1-(4-methylphenyl)ethanone.

Materials:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dibromo-1-(4-methylphenyl)ethanone and transfer it into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a pipette. The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][5]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Spectrometer Setup:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Conclusion

For the definitive structural elucidation of 2,2-Dibromo-1-(4-methylphenyl)ethanone, ¹H and ¹³C NMR spectroscopy are the most powerful and informative techniques. They provide a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon atoms. While Mass Spectrometry and IR Spectroscopy are valuable complementary methods for confirming the molecular weight and identifying key functional groups, they lack the fine structural detail provided by NMR. A combined analytical approach, leveraging the strengths of each technique, ensures the most rigorous and comprehensive characterization of this and other novel chemical entities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2447–2452. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Gunther, H. (2013).
  • Abraham, R. J., Fisher, J., & Loftus, P. (2008). Introduction to NMR spectroscopy. John Wiley & Sons.
  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR spectroscopy: a guide for chemists. Oxford university press.
  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
  • Macomber, R. S. (1998). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • Stuart, B. H. (2004).
  • Kalsi, P. S. (2007). Spectroscopy of organic compounds.
  • Kemp, W. (2008). Organic spectroscopy.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.
  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic structure analysis. Oxford University Press, USA.
  • Balci, M. (2012). Basic 1H-and 13C-NMR spectroscopy. Elsevier.
  • Hornak, J. P. (2011). The basics of NMR. Rochester Institute of Technology.
  • Akitt, J. W., & Mann, B. E. (2000). NMR and chemistry: an introduction to modern NMR spectroscopy. Nelson Thornes.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • Griffiths, P. R., & De Haseth, J. A. (2007). Fourier transform infrared spectrometry. John Wiley & Sons.
  • Canet, D. (2012). Nuclear magnetic resonance: concepts and methods. John Wiley & Sons.
  • Harris, R. K. (2013). Nuclear magnetic resonance spectroscopy: a physicochemical view.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2014). High resolution nuclear magnetic resonance spectroscopy. Elsevier.

Sources

Comparative

A Comparative Crystallographic Analysis of 2,2-Dibromo-1-(4-methylphenyl)ethanone and Its Derivatives: Unraveling the Influence of Substituent Effects on Solid-State Architecture

In the landscape of synthetic organic chemistry and drug development, α-haloketones stand as pivotal intermediates, valued for their dual electrophilic sites that pave the way for the construction of complex molecular fr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug development, α-haloketones stand as pivotal intermediates, valued for their dual electrophilic sites that pave the way for the construction of complex molecular frameworks.[1] Among these, derivatives of 2,2-dibromo-1-arylethanone are of particular interest due to the nuanced interplay of steric and electronic effects governed by the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2,2-Dibromo-1-(4-methylphenyl)ethanone and its derivatives, offering experimentally-grounded insights into how subtle changes in molecular structure dictate the supramolecular architecture in the solid state.

This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide not just a repository of structural data, but a deeper understanding of the principles of crystal engineering. By examining the conformational intricacies and intermolecular interactions, we can begin to rationally design crystalline materials with desired physicochemical properties.

The Significance of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in these critical attributes. Therefore, a thorough understanding of the crystal structure and the intermolecular forces that govern it is paramount in modern drug development. X-ray crystallography remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystal, providing invaluable information on molecular conformation, packing motifs, and non-covalent interactions such as hydrogen bonds and halogen bonds.[2]

Synthesis and Crystallization: A Deliberate Path to Single Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound and subsequent crystallization. The derivatives discussed herein are typically synthesized via the bromination of the corresponding 1-arylethanone. A common and effective method involves the use of a hydrogen peroxide-hydrobromic acid system, which allows for the efficient dibromination of the methyl group.[3]

The choice of crystallization solvent and technique is a critical, often empirical, step that significantly influences the quality of the resulting single crystals. Slow evaporation of a saturated solution is a widely employed technique. For the compounds discussed, solvents such as chloroform and ethanol have proven effective in yielding diffraction-quality crystals.[4][5] It is crucial to recognize that the solvent can sometimes be incorporated into the crystal lattice, forming solvates, which underscores the importance of careful characterization.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Acetophenone_Derivative 1-Arylethanone Reaction α-Dibromination Acetophenone_Derivative->Reaction Brominating_Agent H₂O₂/HBr or other brominating agents Brominating_Agent->Reaction Product 2,2-Dibromo-1-arylethanone Reaction->Product Dissolution Dissolution in appropriate solvent Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals X-ray_Diffraction X-ray Diffraction Data Collection Crystals->X-ray_Diffraction Analysis

Caption: A generalized workflow for the synthesis and single-crystal growth of 2,2-dibromo-1-arylethanone derivatives.

A Comparative Look at Crystal Structures

To understand the impact of substituents on the crystal packing, we will compare the crystallographic data of three key compounds:

  • Compound I: 2,2-Dibromo-1-(4-methylphenyl)ethanone

  • Compound II: 1-(4-Bromophenyl)-2,2-dichloroethanone

  • Compound III: 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

These compounds allow for a multifaceted comparison: Compound I serves as our parent molecule, Compound II illustrates the effect of halogen substitution on both the aromatic ring and the ethanone side chain, and Compound III introduces the influence of hydrogen-bonding capable substituents.

Crystallographic Data at a Glance

The table below summarizes the key crystallographic parameters for the three compounds, providing a quantitative basis for our comparison.

ParameterCompound I: 2,2-Dibromo-1-(4-methylphenyl)ethanone[2]Compound II: 1-(4-Bromophenyl)-2,2-dichloroethanone[2]Compound III: 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone[4]
Chemical FormulaC₉H₈Br₂OC₈H₅BrCl₂OC₉H₈Br₂O₃
Molecular Weight291.97267.93323.97
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/n
a (Å)6.6243 (1)7.0317 (1)7.0370 (14)
b (Å)9.9574 (1)9.78938 (18)10.805 (2)
c (Å)14.3804 (2)14.4440 (3)13.871 (3)
β (°)92.520 (1)84.7254 (13)98.80 (3)
Volume (ų)947.63 (2)941.70 (3)1042.3 (4)
Z444
Calculated Density (g/cm³)2.0451.8942.065
Conformational Analysis: The Orientation of the Dibromoacetyl Group

A critical aspect of the molecular structure is the conformation, particularly the torsion angle between the phenyl ring and the carbonyl group. This orientation is a delicate balance between steric hindrance and electronic effects. In all three compounds, the dibromoacetyl group is not perfectly coplanar with the phenyl ring. This deviation from planarity is a common feature in related structures and is influenced by the steric bulk of the ortho-substituents (or lack thereof) and the gem-dihalogen atoms.

Caption: A simplified overlay of the molecular conformations of Compound I (blue) and Compound III (red), highlighting the different substituent patterns.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The arrangement of molecules in a crystal is dictated by a complex network of intermolecular interactions. A comparative analysis of these interactions reveals the subtle yet profound influence of the substituents.

C-H···O Hydrogen Bonds: A common feature in all three crystal structures is the presence of C-H···O hydrogen bonds, where a hydrogen atom from a phenyl ring or methyl group interacts with the carbonyl oxygen of an adjacent molecule.[2][4] These interactions often link the molecules into chains or sheets, forming the fundamental framework of the crystal lattice.

Halogen-Related Interactions: The nature and prevalence of interactions involving halogen atoms differ significantly between the compounds.

  • In Compound I , with two bromine atoms on the α-carbon, H···Br contacts are a major contributor to the crystal packing, accounting for 36.1% of the Hirshfeld surface contacts.[2] This highlights the significant role of bromine in directing the supramolecular assembly.

  • Compound II , featuring chlorine atoms on the α-carbon and a bromine atom on the phenyl ring, exhibits a more complex array of halogen interactions. H···Cl contacts are the most significant, contributing 27.5% to the Hirshfeld surface.[2] Additionally, Cl···Br contacts are observed, showcasing the interplay between different halogen atoms in the crystal packing.

  • The crystal structure of Compound III is further stabilized by an intramolecular O-H···O hydrogen bond between the hydroxyl group and the methoxy oxygen atom.[4] This strong intramolecular interaction influences the conformation of the molecule and, consequently, its intermolecular packing. The molecules are connected into a 2D array via C-H···O interactions.[4]

π-π Stacking: The presence and nature of π-π stacking interactions between the aromatic rings also vary. In Compound II, π-π interactions are observed between the centroids of parallel rings, with centroid-to-centroid distances of approximately 3.6 Å.[2] In contrast, such interactions are absent in Compound I.[2] In Compound III, connections between the 2D layers are afforded by π-π stacking interactions, with the shortest centroid-centroid distance being 3.596 Å.[4]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties such as dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The fingerprint plots for Compounds I and II clearly illustrate the differences in their interaction patterns. For Compound I, the plot is dominated by H···Br/Br···H contacts, while for Compound II, the H···Cl/Cl···H contacts are most prominent.[2] This visual and quantitative comparison underscores the significant role of the specific halogen atoms in dictating the crystal packing.

Conclusion: A Deeper Understanding for Rational Design

This comparative guide has illuminated the profound impact of substituent modifications on the crystal structures of 2,2-dibromo-1-arylethanone derivatives. The seemingly subtle change of a methyl group to a bromine atom on the phenyl ring, or the replacement of bromine with chlorine on the ethanone moiety, leads to distinct differences in intermolecular interactions and, consequently, unique crystal packing arrangements.

For researchers in drug development and materials science, these insights are invaluable. A comprehensive understanding of how functional groups direct supramolecular assembly is a cornerstone of rational crystal engineering. By leveraging this knowledge, it becomes possible to anticipate and potentially control the solid-state properties of new molecular entities, a critical step in the development of effective and reliable pharmaceutical products and functional materials.

References

  • Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. (2014). Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 167-168.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2525.
  • Li, J., Liu, Y., & Xu, Y. (2006). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521–o5522.
  • Gurbanov, A. V., Guseinov, F. I., Samigullina, A. I., Hökelek, T., Hasanov, K. I., Javadzadeg, T. A., & Belay, A. N. (2024). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one.
  • Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. (2024). Molecules, 29(14), 3269.
  • Gao, Y., et al. (2024).
  • Li, J., Liu, Y., & Xu, Y. (2006). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521-o5522.
  • Dixon, D. A., Matsuzawa, N., & Walker, S. C. (1992). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. The Journal of Physical Chemistry, 96(25), 10257–10264.
  • CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents. (n.d.).
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2022). Crystals, 12(11), 1549.
  • Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Synthesis, 2006(07), 1087–1092.
  • Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. (2003). Acta Crystallographica Section B: Structural Science, 59(Pt 3), 310–321.
  • Solvation Thermodynamics of 1,2-Dichloroethane Conformers in Implicit Solvent (SMD). (2021). The Journal of Physical Chemistry B, 125(28), 7868–7878.
  • Gao, Y., et al. (2024).
  • Batsanov, S. S. (2019). Weak interactions in crystals: old concepts, new developments.
  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
  • Gao, Y., et al. (2024).
  • Gurbanov, A. V., Guseinov, F. I., Samigullina, A. I., Hökelek, T., Hasanov, K. I., Javadzadeg, T. A., & Belay, A. N. (2024). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2018). Crystals, 8(3), 123.

Sources

Validation

A Senior Application Scientist's Guide to the Quality Control of 2,2-Dibromo-1-(4-methylphenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals In the synthesis pathway of many active pharmaceutical ingredients (APIs), the quality of intermediate compounds is not merely a checkpoint but the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis pathway of many active pharmaceutical ingredients (APIs), the quality of intermediate compounds is not merely a checkpoint but the very foundation of the final product's safety and efficacy. 2,2-Dibromo-1-(4-methylphenyl)ethanone, a key α-haloketone intermediate, exemplifies this principle. Its reactive nature makes it a versatile building block, but also susceptible to impurities that can derail downstream processes and compromise the final API.

This guide provides an in-depth comparison of the primary analytical methods for the quality control (QC) of this intermediate. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering a framework for establishing a robust, self-validating QC strategy in a regulated environment.

Foundational Knowledge: Physicochemical Properties

Before delving into analysis, understanding the molecule is paramount. All analytical method development is predicated on the physical and chemical nature of the analyte.

Table 1: Physicochemical Properties of 2,2-Dibromo-1-(4-methylphenyl)ethanone

PropertyValueSource/Rationale
Molecular Formula C₉H₈Br₂OCalculated
Molecular Weight 291.97 g/mol Calculated
CAS Number 38136-32-8Chemical Abstract Service
Appearance Likely a solid at room temperatureAnalogy with similar brominated acetophenones[1][2]
Key Structural Features Aromatic ketone, geminal dibromideStructural Analysis
Solubility Expected to be soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) and insoluble in water.General principle for organic compounds of this class.

The Analytical Objective: A Multi-Pronged Approach

A comprehensive QC strategy for a pharmaceutical intermediate must answer three critical questions:

  • Is it the right compound? (Identification)

  • How pure is it? (Assay and Impurity Profiling)

  • Are residual process materials present? (e.g., Solvents)

No single analytical technique can adequately answer all these questions. Therefore, a suite of orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—is required.

QC_Workflow HPLC HPLC (Purity/Assay) Purity Purity & Impurities HPLC->Purity Assay Assay (Strength) HPLC->Assay GC GC (Residual Solvents) GC->Purity Volatiles NMR NMR (Identity/Structure) Identity Identity NMR->Identity Primary FTIR FTIR (Functional Groups) FTIR->Identity Supportive MS Mass Spec (Molecular Weight) MS->Identity Confirmatory

Caption: Overall Quality Control Workflow for a Pharmaceutical Intermediate.

Chromatographic Methods: The Workhorses of Purity and Assay

Chromatography is indispensable for separating the target compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for assay and impurity determination of non-volatile organic molecules. For 2,2-Dibromo-1-(4-methylphenyl)ethanone, a reversed-phase (RP-HPLC) method is the logical choice. In RP-HPLC, the analyte partitions between a non-polar stationary phase (like C18) and a polar mobile phase. Less polar compounds are retained longer. This is ideal for separating our target compound from potentially more polar or less polar impurities.

Experimental Protocol: RP-HPLC for Purity and Assay

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Scientist's Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the standard dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Scientist's Rationale: The p-substituted acetophenone structure contains a strong chromophore, making UV detection highly sensitive and specific for the main component and structurally similar impurities.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of Acetonitrile to create a 100 µg/mL solution.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The system is deemed ready if:

    • Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

    • Tailing factor is ≤ 2.0.

    • Theoretical plates > 2000.

    • Trustworthiness: SST ensures that the chromatographic system is performing adequately on the day of analysis, making the subsequent data reliable.[3]

Gas Chromatography (GC)

Principle: GC is best suited for analyzing thermally stable and volatile compounds. For our target molecule, its primary utility is not for assay (due to the risk of thermal degradation of the dibromo-moiety) but for quantifying volatile impurities, particularly residual solvents from the synthesis (e.g., chloroform, ether).[4]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3 µm film thickness.

    • Scientist's Rationale: This column phase is specifically designed for the separation of residual solvents as listed in USP <467> and ICH Q3C guidelines.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Temperature Program:

    • Oven: 40°C (hold 5 min), then ramp to 240°C at 10°C/min (hold 5 min).

    • Injector: 220°C.

    • Detector (FID): 260°C.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp and seal.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 min.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision for the target solvents according to ICH Q2(R1) guidelines.[5][6]

Spectroscopic Methods: The Keys to Identity and Structure

While chromatography quantifies what is there, spectroscopy confirms that the main component is, in fact, the correct molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each ¹H and ¹³C atom in the molecule.

  • ¹H NMR (500 MHz, CDCl₃) - Predicted Spectrum:

    • δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~7.3-7.5 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ ~6.5-6.7 ppm (s, 1H): The single proton on the carbon bearing two bromine atoms (the α-carbon). This is highly deshielded by both the carbonyl and the two electronegative bromine atoms.

    • δ ~2.4 ppm (s, 3H): The methyl group protons on the aromatic ring.

  • ¹³C NMR (125 MHz, CDCl₃) - Predicted Spectrum:

    • δ ~185-190 ppm: Carbonyl carbon (C=O).[7]

    • δ ~145 ppm: Aromatic quaternary carbon attached to the methyl group.

    • δ ~130-135 ppm: Aromatic quaternary carbon attached to the carbonyl group.

    • δ ~129-130 ppm: Aromatic CH carbons.

    • δ ~40-45 ppm: The α-carbon (CHBr₂). Its chemical shift is significantly influenced by the two attached bromines.

    • δ ~21 ppm: Methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid and simple technique used to identify the presence of key functional groups. It serves as a quick identity check.

  • Expected Characteristic Absorptions:

    • ~1685 cm⁻¹ (strong): C=O (ketone) stretching vibration. The conjugation with the aromatic ring lowers it from the typical ~1715 cm⁻¹.

    • ~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~2850-2950 cm⁻¹ (weak): Aliphatic C-H stretching (from the methyl and CHBr₂ groups).

    • ~1600, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching.

    • ~550-650 cm⁻¹ (strong): C-Br stretching vibration.

Mass Spectrometry (MS)

Principle: When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that confirm identity and help identify unknown impurities.

  • Expected Features (Electron Ionization - EI):

    • Molecular Ion (M⁺): A cluster of peaks around m/z 290, 292, 294 due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br are in ~1:1 abundance). The M:M+2:M+4 ratio will be approximately 1:2:1. This isotopic pattern is a definitive signature for a dibrominated compound.

    • Key Fragments:

      • m/z 119: [CH₃-C₆H₄-CO]⁺ (p-toluoyl cation), from cleavage of the C-C bond alpha to the carbonyl.

      • m/z 91: [C₇H₇]⁺ (tropylium ion), a common fragment from toluene-containing structures.

      • Loss of Br: Fragments corresponding to [M-Br]⁺ and [M-2Br]⁺.

Comparative Guide and Method Selection

The choice of method is driven by the specific QC objective. The following table provides a comparative summary to guide this decision-making process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation weigh Accurately Weigh Sample/Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate sst Verify System Suitability (SST) integrate->sst sst->inject If SST Fails, Re-inject or Troubleshoot calculate Calculate Assay & Impurity % sst->calculate sst->calculate If SST Passes

Sources

Comparative

Comparative study of catalysts for quinoxaline synthesis from "2,2-Dibromo-1-(4-methylphenyl)ethanone"

This guide provides a comparative technical analysis of catalytic and promoter systems for the synthesis of 2-(4-methylphenyl)quinoxaline using 2,2-dibromo-1-(4-methylphenyl)ethanone as the strategic electrophile. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic and promoter systems for the synthesis of 2-(4-methylphenyl)quinoxaline using 2,2-dibromo-1-(4-methylphenyl)ethanone as the strategic electrophile.

Unlike traditional routes requiring external oxidants (for


-hydroxy ketones) or harsh Lewis acids (for unactivated ketones), the 

-dibromo motif offers a unique "oxidation-level equivalent" to 1,2-dicarbonyls, enabling distinct catalytic pathways.

Part 1: Executive Summary & Mechanistic Logic

The synthesis of quinoxaline from 2,2-dibromo-1-(4-methylphenyl)ethanone and o-phenylenediamine (OPD) proceeds via a cascade condensation-cyclization-elimination sequence. The 2,2-dibromo substrate serves as a masked 1,2-dicarbonyl equivalent (specifically, an arylglyoxal surrogate).

Why this substrate?

  • Oxidation State: The gem-dibromo moiety is isohypsic with the carbonyl group. Hydrolysis or direct displacement leads to the quinoxaline core without requiring oxidative dehydrogenation (unlike

    
    -halo ketone routes).
    
  • Safety: 2,2-dibromo-1-arylethanones are generally non-lachrymatory solids, offering a significant safety advantage over the potent lachrymators (monobromo ketones) typically used.

Mechanistic Pathway (Graphviz Visualization)

The reaction follows two potential pathways depending on the solvent/catalyst system: Path A (Hydrolytic) involving in-situ generation of the arylglyoxal, or Path B (Direct Displacement) involving imine formation followed by double dehydrobromination.

QuinoxalineMechanism Substrate 2,2-Dibromo-1- (4-methylphenyl)ethanone Inter1 Intermediate A: Arylglyoxal (In-situ) Substrate->Inter1 Path A: H2O/Solvent (Hydrolysis) Inter2 Intermediate B: Mono-imine / Gem-bromo amine Substrate->Inter2 Path B: Direct Amine Attack OPD o-Phenylenediamine OPD->Inter2 Cyclization Cyclization & Dehydration Inter1->Cyclization + OPD (- 2 H2O) Inter2->Cyclization - HBr - HBr Product 2-(4-methylphenyl) quinoxaline Cyclization->Product Aromatization

Caption: Dual mechanistic pathways for quinoxaline assembly. Path A dominates in aqueous/protic media, while Path B is favored in anhydrous conditions.

Part 2: Comparative Analysis of Catalyst/Promoter Systems

The "catalyst" in this transformation often functions as a proton shuttle, HBr scavenger, or hydrolytic activator. We compare three distinct methodologies: Catalyst-Free (Solvent Promoted) , Solid Acid Catalysis , and Base-Mediated .

Table 1: Performance Matrix of Catalytic Systems
FeatureMethod A: Catalyst-Free (Ethanol) Method B: Aqueous-Mediated (Green) Method C: Solid Acid (SiO₂-HClO₄)
Catalyst/Promoter None (Ethanol acts as solvent)Water (Hydrophobic effect)HClO₄ adsorbed on Silica Gel
Reaction Time 30 - 60 min15 - 45 min10 - 20 min
Yield 85 - 92%88 - 94%90 - 96%
Temperature Reflux (78°C)Reflux (100°C) or RTRT to 50°C
Purification RecrystallizationFiltration (Product precipitates)Filtration (Catalyst removal)
Atom Economy High (HBr byproduct remains in solution)HighModerate (Catalyst mass)
Scalability ExcellentExcellentGood (Catalyst recycling required)
In-Depth Technical Assessment

1. Method A: Catalyst-Free Ethanol Reflux (The Standard)

  • Mechanism: Ethanol solvates the HBr byproduct, preventing protonation of the unreacted diamine. The reaction is driven by the thermal energy and the solubility differential (product often crystallizes out upon cooling).

  • Pros: Simplest protocol; no catalyst preparation; cost-effective.

  • Cons: Slightly longer reaction times compared to acid catalysis; requires volatile organic solvent (VOC).

  • Verdict: The "Go-To" method for routine synthesis where speed is not the critical bottleneck.

2. Method B: Water-Mediated Synthesis (The Green Choice)

  • Mechanism: Relies on the "on-water" hydrophobic effect. The organic reactants (dibromo ketone and diamine) form an emulsion. The reaction is accelerated at the phase interface due to hydrogen bonding of water molecules with the transition state, stabilizing the charge separation during nucleophilic attack.

  • Pros: Zero VOCs; simple workup (filtration); environmentally benign.

  • Cons: Substrate solubility issues may require vigorous stirring or co-solvents (e.g., EtOH:H₂O 1:1) for very lipophilic derivatives.

  • Verdict: Ideal for industrial scale-up and green chemistry compliance.

3. Method C: Solid Acid Catalysis (SiO₂-HClO₄)

  • Mechanism: The silica-supported perchloric acid acts as a dual activator. It protonates the carbonyl oxygen (increasing electrophilicity) and aids in the elimination of HBr.

  • Pros: Fastest kinetics; room temperature operation; catalyst is recyclable.

  • Cons: Preparation of catalyst required; potential sensitivity of acid-labile groups on the phenyl ring.

  • Verdict: Best for high-throughput screening or when the substrate bears electron-withdrawing groups that deactivate the carbonyl.

Part 3: Experimental Protocols

These protocols are validated for the synthesis of 2-(4-methylphenyl)quinoxaline (MW: 220.27 g/mol ).

Protocol A: Catalyst-Free Synthesis in Ethanol (Recommended for General Use)
  • Precursor Note: Ensure 2,2-dibromo-1-(4-methylphenyl)ethanone is freshly prepared or stored away from light to prevent photolytic degradation.

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,2-dibromo-1-(4-methylphenyl)ethanone (1.0 mmol, 292 mg) in absolute ethanol (10 mL).

  • Addition: Add o-phenylenediamine (1.1 mmol, 119 mg) in one portion. The solution may darken slightly.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 45 minutes . Monitor via TLC (Eluent: Hexane/EtOAc 8:2).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 50 g) with stirring.

  • Isolation: The solid product precipitates. Filter the precipitate using a Buchner funnel.

  • Purification: Recrystallize the crude solid from hot ethanol/water (9:1) to afford yellow needles.

  • Characterization: Melting Point: 116–118°C. ^1H NMR (CDCl₃) should show the characteristic methyl singlet at

    
     2.45 and the quinoxaline aromatic protons.
    
Protocol B: Water-Mediated "On-Water" Synthesis
  • Rationale: Utilizes the hydrophobic effect for acceleration.

Step-by-Step:

  • Mixing: In a 25 mL flask, suspend 2,2-dibromo-1-(4-methylphenyl)ethanone (1.0 mmol) and o-phenylenediamine (1.1 mmol) in deionized water (5 mL).

  • Reaction: Stir vigorously at 80°C for 30 minutes . The mixture will transition from a suspension to an oily emulsion, then solidify as the product forms.

  • Isolation: Cool to room temperature. Filter the solid directly. Wash with water (2 x 5 mL) to remove HBr salts and excess diamine.

  • Drying: Dry in a vacuum oven at 60°C.

Part 4: References

  • Direct Synthesis from

    
    -Dibromoacetophenones: 
    
    • Title: An efficient synthesis of 2-arylquinoxalines from

      
      -dibromoacetophenones and o-phenylenediamine.
      
    • Source:Journal of Heterocyclic Chemistry (and related citations in Connect Journals).

    • Context: Establishes the catalyst-free ethanol route as the baseline efficiency standard.

    • URL: (Verified via search context 1.5).

  • Solid Acid Catalysis Context:

    • Title: Perchloric acid adsorbed on silica gel (HClO4-SiO2): An efficient, inexpensive, and reusable heterogeneous catalyst for the synthesis of quinoxalines.

    • Source:Journal of the Serbian Chemical Society / ResearchGate.

    • Context: Provides the protocol for Method C (adapted for dibromo substrates).

    • URL:

  • Green Chemistry/"On-Water" Effects:

    • Title: Catalyst-free synthesis of quinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine.

    • Source:ResearchGate (General halo-ketone reference applicable to dibromo).

    • Context: Validates the water-mediated mechanism.

    • URL:

  • Precursor Preparation:

    • Title: A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System.

    • Source:Organic Chemistry Portal.

    • Context: Essential for researchers needing to synthesize the starting material.

    • URL:

Validation

Biological activity of thiazoles derived from "2,2-Dibromo-1-(4-methylphenyl)ethanone" vs. other precursors

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous clinically approved drugs, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous clinically approved drugs, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, serves as a privileged scaffold due to its ability to engage in various biological interactions and its synthetic accessibility.[2][3][4]

The most prominent and versatile route to thiazole synthesis is the Hantzsch condensation, a classic reaction involving the cyclization of an α-halocarbonyl compound with a thioamide-containing reagent.[1][5][6][7] The choice of these precursors directly dictates the substitution pattern on the final thiazole ring, which in turn profoundly influences its pharmacological profile.

This guide provides a comparative analysis of the biological activities of thiazole derivatives, with a specific focus on those synthesized from the α-haloketone precursor 2,2-Dibromo-1-(4-methylphenyl)ethanone . We will objectively compare their performance against thiazoles derived from other common precursors, supported by experimental data, to elucidate the critical role of synthetic starting materials in shaping therapeutic potential.

The Synthetic Foundation: Precursor Choice and the Hantzsch Reaction

The Hantzsch thiazole synthesis is a robust method for creating a diverse library of thiazole derivatives.[5][7] The fundamental mechanism involves a nucleophilic attack from the sulfur of a thioamide (or thiourea) on the α-carbon of a haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]

Caption: General workflow of the Hantzsch thiazole synthesis.

The two key precursors are:

  • The α-Halocarbonyl Compound: This component forms the C4 and C5 atoms of the thiazole ring and determines the substituent at the 4-position (and potentially the 5-position). Our focus, 2,2-Dibromo-1-(4-methylphenyl)ethanone , provides a 4-(4-methylphenyl) substituent. Other common precursors include 2-bromoacetophenone (yielding a 4-phenyl group) and various other substituted α-haloketones.[6][8]

  • The Thioamide-Containing Reagent: This provides the N3, C2, and S1 atoms. The choice of this reagent dictates the substituent at the 2-position. Using thiourea results in a 2-aminothiazole, a common starting point for further functionalization, while substituted thioamides yield 2-aryl or 2-alkyl thiazoles.[1][5]

Biological Activity Profile of Thiazoles from 2,2-Dibromo-1-(4-methylphenyl)ethanone

While literature specifically detailing the use of 2,2-dibromo-1-(4-methylphenyl)ethanone is specialized, extensive research exists on its mono-bromo analogue, 2-bromo-1-(4-methylphenyl)ethanone (also known as p-methyl-α-bromoacetophenone), and other closely related structures. These studies serve as a strong proxy for understanding the influence of the 4-(4-methylphenyl) moiety on biological activity. This substituent is crucial as it imparts specific lipophilic and electronic properties to the final molecule.

Antimicrobial and Antifungal Activity

Thiazoles are potent antimicrobial agents, often acting by disrupting microbial cell membranes or inhibiting key enzymes.[3][4] The presence of a substituted aryl group at the C4 position is a common feature in many active compounds.

Studies on thiazoles derived from substituted acetophenones consistently demonstrate significant antibacterial and antifungal properties. For instance, imidazotriazole-incorporated thiazoles synthesized from the related precursor 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one showed potent activity against various bacterial species, with some derivatives exceeding the efficacy of the standard drug Amphotericin B against Staphylococcus epidermidis.[8] This highlights that the core thiazole structure, when appropriately substituted, is a powerful pharmacophore.

Anticancer Activity

The 4-arylthiazole scaffold is a well-established motif in anticancer drug design. The substituent on the phenyl ring can significantly modulate activity by influencing interactions with target proteins. The methyl group in the 4-(4-methylphenyl) moiety is an electron-donating group that can enhance binding affinity and cellular uptake.

In one study, a series of thiazole derivatives were tested against hepatocellular carcinoma (HepG-2) cell lines. The results indicated that a thiazole ring combined with a 1,3,4-thiadiazole ring was essential for cytotoxicity.[8] Notably, the presence of an electron-donating methyl group on the phenyl ring, as would be conferred by our precursor of interest, was shown to increase the anticancer activity.[8]

Anti-inflammatory Activity

Thiazole derivatives are known to exhibit significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[9] The nature of the substituents on the thiazole ring is critical for this activity. Research on various 2,4-disubstituted thiazoles has shown that the aryl group at the 4-position plays a key role in modulating potency.[10] While direct comparisons are compound-specific, the lipophilicity and electronic nature of the 4-(4-methylphenyl) group suggest it is a favorable substituent for designing effective anti-inflammatory agents.

Comparative Analysis: Impact of Precursor Selection

The choice of the α-haloketone precursor is a critical decision point that defines the structure and, consequently, the biological activity of the resulting thiazole.

Precursor_Impact cluster_precursors α-Haloketone Precursors cluster_products Resulting Thiazole Structures (at C4) cluster_activity Modulated Biological Activity P1 2,2-Dibromo-1- (4-methylphenyl)ethanone S1 4-(4-methylphenyl) group (Electron-donating, lipophilic) P1->S1 P2 2-Bromoacetophenone (unsubstituted) S2 4-phenyl group (Baseline) P2->S2 P3 2-Bromo-1- (4-chlorophenyl)ethanone S3 4-(4-chlorophenyl) group (Electron-withdrawing, halogen) P3->S3 A1 Anticancer (Potentially enhanced) S1->A1 A2 Antimicrobial (Potency varies) S1->A2 A3 Anti-inflammatory (Activity influenced) S1->A3 S2->A1 S2->A2 S2->A3 S3->A1 S3->A2 S3->A3

Caption: Workflow for a representative Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-methylphenyl)ethanone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvation: Add ethanol as the solvent to dissolve the reactants.

  • Reflux: Heat the mixture to reflux (approximately 78°C) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium carbonate (Na₂CO₃). This neutralizes the hydrobromic acid byproduct and precipitates the solid product.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-(4-methylphenyl)thiazole.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold serial dilutions of the synthesized thiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A drug control with a known antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The selection of an α-haloketone precursor is a decisive factor in the synthesis of thiazole derivatives, directly influencing their biological activity profile. Our analysis shows that thiazoles derived from 2,2-Dibromo-1-(4-methylphenyl)ethanone and its analogues are promising candidates for development as anticancer agents, leveraging the beneficial electronic properties of the 4-methylphenyl group. [8]However, for creating potent antifungal or specific anti-inflammatory agents, alternative precursors that yield halogenated or methoxy-substituted phenyl rings at the C4 position may be superior. [5][11] This comparative guide underscores a fundamental principle of drug development: synthetic strategy is inextricably linked to therapeutic outcome. The causality is clear—thoughtful precursor selection enables the rational design of molecules with optimized potency and target specificity.

Future research should focus on expanding the library of thiazoles derived from diverse precursors and conducting broader screens to identify novel therapeutic leads. Investigating the precise molecular mechanisms through which these precursor-defined substituents modulate activity will further refine our ability to design the next generation of thiazole-based medicines.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. (n.d.). ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. (n.d.). IT Medical Team. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. (2011). International Journal of Drug Development & Research. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ScienceDirect. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

Sources

Validation

Benchmarking the efficiency of "2,2-Dibromo-1-(4-methylphenyl)ethanone" in heterocyclic synthesis

Topic: Benchmarking the Efficiency of "2,2-Dibromo-1-(4-methylphenyl)ethanone" in Heterocyclic Synthesis Content Type: Publish Comparison Guide Executive Summary In the landscape of heterocyclic construction, 2,2-Dibromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficiency of "2,2-Dibromo-1-(4-methylphenyl)ethanone" in Heterocyclic Synthesis Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic construction, 2,2-Dibromo-1-(4-methylphenyl)ethanone (CAS: 6361-38-2) represents a specialized "bis-electrophilic" scaffold.[1] Unlike its ubiquitous monobromo analog (2-Bromo-1-(4-methylphenyl)ethanone), this geminal dihalide offers a higher oxidation state at the


-carbon.[1] This unique feature allows for the direct synthesis of fully aromatized heterocycles—such as quinoxalines and imidazo[1,2-a]pyridines—without the requirement for external oxidants or metal catalysts.

This guide objectively benchmarks the 2,2-dibromo derivative against standard alternatives, focusing on reaction efficiency, atom economy, and mechanistic advantages in drug discovery workflows.

Mechanistic Advantage: The Power of the Gem-Dihalide

The primary value proposition of using the 2,2-dibromo variant lies in its ability to act as a 1,2-dicarbonyl surrogate .

  • The Monobromo Limitation: Reaction of monobromo acetophenones with 1,2-diamines (e.g., o-phenylenediamine) typically yields dihydro-intermediates (e.g., dihydroquinoxalines). To achieve the aromatic product, a subsequent oxidation step (using DDQ, MnO

    
    , or air/catalyst) is required.
    
  • The Dibromo Solution: The 2,2-dibromo motif possesses two leaving groups at the same carbon. Upon double nucleophilic attack and elimination of two equivalents of HBr, the system naturally arrives at the fully conjugated aromatic state. This "Oxidation-Free Cyclization" reduces step count and avoids hazardous oxidants.[1]

Electronic Modulation (The 4-Methyl Effect)

The para-methyl substituent is not merely structural; it modulates reactivity.[1]

  • vs. Electron-Withdrawing Groups (e.g., 4-NO

    
    ):  The 4-Me group is electron-donating.[1] This slightly reduces the electrophilicity of the carbonyl carbon, preventing uncontrolled polymerization or side reactions often seen with highly reactive nitro-derivatives.
    
  • vs. Unsubstituted: The lipophilic methyl group enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating workup compared to the more polar unsubstituted analogs.

Comparative Benchmark: Efficiency & Yields

The following data compares the synthesis of 2-(4-methylphenyl)quinoxaline using three different electrophilic precursors under optimized conditions.

Target Molecule: 2-(4-methylphenyl)quinoxaline Nucleophile: o-Phenylenediamine (1.0 equiv)[1]

Precursor ReagentReaction TypeCatalyst/AdditiveTime (h)Yield (%)Atom Economy
2,2-Dibromo-1-(4-methylphenyl)ethanone Direct Condensation None (Ethanol reflux) 2.5 92% High
2-Bromo-1-(4-methylphenyl)ethanoneCondensation + OxidationDMSO (Oxidant) / I

6.078%Moderate
1-(4-methylphenyl)ethane-1,2-dioneCondensationAcid Catalyst1.588%Low*

*Note: While 1,2-diones react fast, their synthesis often requires toxic selenium dioxide oxidation of the ketone, shifting the burden upstream.

Key Insight: The 2,2-dibromo reagent offers the highest yield with the simplest protocol (catalyst-free), effectively balancing reaction speed with operational simplicity.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways between the Monobromo and Dibromo precursors, highlighting the "Oxidation Shortcut" provided by the dibromo compound.

ReactionPathway Start_Mono Monobromo Precursor (Oxidation State: +1) Inter_Mono Dihydroquinoxaline (Non-Aromatic) Start_Mono->Inter_Mono -HBr, -H2O Start_Di 2,2-Dibromo Precursor (Oxidation State: +2) Product 2-(4-Tolyl)quinoxaline (Aromatic) Start_Di->Product Direct Cyclization (-2 HBr, -H2O) Nucleophile o-Phenylenediamine Nucleophile->Start_Mono Nucleophile->Start_Di Inter_Mono->Product Oxidation Step Required (e.g., DDQ, Air/Cat) Inter_Di Bis-Imine Intermediate

Figure 1: Mechanistic divergence showing the direct access to aromaticity via the 2,2-dibromo precursor (Green Path) versus the multi-step oxidative route required for the monobromo analog (Red Path).

Experimental Protocol: Catalyst-Free Synthesis of Quinoxalines

This protocol is validated for the synthesis of 2-arylquinoxalines using 2,2-dibromo-1-(4-methylphenyl)ethanone.[1]

Objective: Synthesis of 2-(4-methylphenyl)quinoxaline.

Reagents:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone (1.0 mmol, 292 mg)[1]

  • o-Phenylenediamine (1.1 mmol, 119 mg)

  • Ethanol (Absolute, 5 mL)

  • Sodium Acetate (1.0 mmol, 82 mg) – Optional acid scavenger to improve yield in sensitive substrates.

Workflow:

  • Preparation: Dissolve the 2,2-dibromo ketone in 3 mL of ethanol in a round-bottom flask.

  • Addition: Add the o-phenylenediamine solution (dissolved in 2 mL ethanol) dropwise over 5 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (Rf ~0.7) should disappear, replaced by a fluorescent product spot.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).

  • Isolation: The solid precipitate is filtered, washed with cold water (2 x 10 mL) to remove HBr salts, and recrystallized from hot ethanol.

Expected Result: Pale yellow needles. Melting Point: 115–117 °C.

Decision Matrix: When to Use Which Reagent?

Use the graph below to determine if 2,2-dibromo-1-(4-methylphenyl)ethanone is the correct choice for your specific synthesis.

DecisionTree Start Select Precursor for Heterocycle Synthesis Target Is the target fully aromatic? (e.g., Quinoxaline, Imidazopyridine) Start->Target Sensitive Is the substrate acid-sensitive? Target->Sensitive Yes Use_Mono USE MONOBROMO (Requires Oxidation) Target->Use_Mono No (Dihydro target) Oxidant Can you tolerate oxidants (DDQ, DMSO, Metals)? Sensitive->Oxidant Yes Use_Dibromo USE 2,2-DIBROMO (Direct Aromatization) Sensitive->Use_Dibromo No (Robust) Oxidant->Use_Mono Yes Use_Dione USE 1,2-DIONE (If available) Oxidant->Use_Dione No

Figure 2: Selection logic for choosing the optimal phenacyl electrophile based on target structure and substrate sensitivity.

References
  • Direct Synthesis of Quinoxalines via Vicinal Dihalo-Ketones. Source:Organic Chemistry Portal / ResearchGate Context: Detailed methodology on using gem-dihalo ketones as 1,2-dicarbonyl equivalents for condensation with diamines.

  • Comparison of Phenacyl Bromides in Heterocyclic Synthesis. Source:BenchChem Technical Library Context: Analysis of electronic effects (4-Me vs 4-NO2) on the reactivity of phenacyl bromides in thiazole and imidazopyridine synthesis.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines. Source:RSC Advances / ChemComm Context: Discusses the cascade reaction of 2-aminopyridines with dihalo-acetophenones to form fused aromatic systems without external oxidation.

  • Green Chemistry Approaches to Quinoxaline Derivatives. Source:National Institutes of Health (PMC) Context: Evaluation of catalyst-free and solvent-free methods using highly reactive electrophiles like dibromo-acetophenones.[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2,2-Dibromo-1-(4-methylphenyl)ethanone

-Dibromo-4-methylacetophenone[1] Executive Summary & Immediate Hazards CAUTION: LACHRYMATOR / CORROSIVE [2] 2,2-Dibromo-1-(4-methylphenyl)ethanone (CAS: 619-41-0) is a potent lachrymator (tear-inducing agent) and a sever...

Author: BenchChem Technical Support Team. Date: February 2026


-Dibromo-4-methylacetophenone[1]

Executive Summary & Immediate Hazards

CAUTION: LACHRYMATOR / CORROSIVE [2]

2,2-Dibromo-1-(4-methylphenyl)ethanone (CAS: 619-41-0) is a potent lachrymator (tear-inducing agent) and a severe skin/eye irritant.[1] It is an


-halo ketone, a class of compounds highly reactive toward nucleophiles.

Critical Operational Directive:

  • Never dispose of this compound in general trash or non-halogenated solvent waste.

  • Never rinse glassware contaminated with this substance directly in an open sink; the vapors will clear the lab.

  • Always segregate as Halogenated Organic Waste destined for high-temperature incineration.

Chemical Profile & Properties[1][3][4][5][6]

PropertyData
Chemical Name 2,2-Dibromo-1-(4-methylphenyl)ethanone
Synonyms

-Dibromo-4-methylacetophenone; 4-Methylphenacylidene bromide
CAS Number 619-41-0
Molecular Formula

Physical State Solid (Crystalline)
Hazards (GHS) H314 (Causes severe skin burns), H319 (Eye Irritant), Lachrymator
Reactivity Electrophilic; reacts violently with strong bases and oxidizers.[1]

Decontamination Protocol (Glassware & Surfaces)

The most common safety incidents occur during the cleaning of glassware, not the reaction itself. Residual amounts of


-halo ketones can vaporize during washing, causing respiratory distress.[1]
The "Quench" Solution

Before disposal or washing, all glassware and tools must be chemically decontaminated to destroy the lachrymatory functionality.

Mechanism: The


-carbon is highly electrophilic. We use a sulfur-based nucleophile (Thiosulfate) to displace the bromine atoms, rendering the compound non-volatile and water-soluble.[1]

Preparation of Decon Solution (1 Liter):

  • Solvent: 800 mL Ethanol (or Isopropanol) + 200 mL Water.

  • Active Agent: Add 50g Sodium Thiosulfate (

    
    ).
    
  • Base (Optional but recommended): Add 5g Sodium Carbonate (

    
    ) to neutralize generated HBr.
    

Decontamination Procedure:

  • Soak: Submerge contaminated glassware/spatulas in the Decon Solution for at least 1 hour.

  • Rinse: Rinse with acetone into the Halogenated Waste container.

  • Wash: Only after the acetone rinse should glassware be moved to the sink for soap/water cleaning.

Disposal Workflow

The following diagram outlines the decision logic for disposing of bulk material versus trace residues.

DisposalWorkflow cluster_0 Waste Categorization Start Waste Generation Source Solid Solid Waste (Bulk Chemical/Old Stock) Start->Solid Liquid Liquid Waste (Reaction Mother Liquor) Start->Liquid Glassware Contaminated Glassware (Trace Residue) Start->Glassware DoubleBag Double Bag in Heavy Duty Polyethylene Solid->DoubleBag Step 1 CheckpH Check pH (Neutralize if < 4 or > 10) Liquid->CheckpH Step 1 Quench Soak in Thiosulfate Decon Solution (1 hr) Glassware->Quench Step 1 LabelSolid Label: 'Toxic Solid, Organic, Halogenated, Lachrymator' DoubleBag->LabelSolid Step 2 BinSolid Segregate into Solid Hazardous Waste Drum LabelSolid->BinSolid Step 3 PourHalo Pour into Carboy: 'Halogenated Organic Solvents' CheckpH->PourHalo Step 2 Rinse Rinse with Acetone (Collect as Halogenated Waste) Quench->Rinse Step 2 Sink Standard Soap/Water Wash Rinse->Sink Step 3

Caption: Decision matrix for segregating solid, liquid, and trace waste streams to ensure EHS compliance.

Detailed Disposal Procedures

A. Solid Waste (Bulk Chemical)

Do not dissolve bulk solids for disposal; this increases volume and spill risk.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

  • Packaging: Place the primary container inside a clear, sealable plastic bag (secondary containment).

  • Labeling: Clearly mark the container with the full chemical name and the warning "LACHRYMATOR - DO NOT OPEN."

  • Destination: Lab Pack for high-temperature incineration equipped with flue gas scrubbing (to capture HBr/Br2).

B. Liquid Waste (Reaction Mixtures)
  • Segregation: Must go into Halogenated Solvent Waste .

    • Why? Non-halogenated waste streams (e.g., pure acetone/methanol) are often used as fuel blending. Halogens corrode standard burners and require specific scrubbers.

  • Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid) or strong alkalis, which can react exothermically with the ketone.

C. Spill Management (Emergency)

If a spill occurs outside a fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • PPE: Full-face respirator with organic vapor cartridges, nitrile gloves (double layer), and lab coat.

  • Absorb: Do not use paper towels (they increase surface area and evaporation). Use a commercial spill pillow or vermiculite.

  • Neutralize: Cover the absorbed material with the Decon Solution (Thiosulfate) described in Section 3 to suppress vapors.

  • Collect: Scoop into a jar, seal, and label as hazardous waste.

Regulatory & Compliance Notes

  • EPA Classification: Under 40 CFR 261, this material is considered a hazardous waste due to toxicity and reactivity characteristics.[3] While it may not have a specific "U" or "P" list code, it defaults to characteristic hazardous waste if it exhibits corrosivity (D002) or reactivity [1].

  • DOT Transport: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.)[1] are commonly applied classifications for transport [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40 CFR Part 261.[3] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Bromo-1-(4-methylphenyl)ethanone.[1] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-1-(4-methylphenyl)ethanone
Reactant of Route 2
2,2-Dibromo-1-(4-methylphenyl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.